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Foundational

1H NMR and 13C NMR chemical shifts for 6-Bromoquinoline-7-carbonitrile

Comprehensive NMR Characterization of 6-Bromoquinoline-7-carbonitrile: Methodologies, Assignments, and Workflows Executive Summary Substituted quinolines form the core of numerous biologically active compounds, from anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of 6-Bromoquinoline-7-carbonitrile: Methodologies, Assignments, and Workflows

Executive Summary

Substituted quinolines form the core of numerous biologically active compounds, from antimalarials to advanced kinase inhibitors. The precise functionalization of the quinoline scaffold dictates its pharmacokinetics and target binding affinity. 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a highly valuable bifunctional intermediate; the bromine atom at C-6 serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitrile group at C-7 allows for subsequent transformation into amides, amines, or tetrazoles.

Because the substitution pattern dictates the reactivity and biological efficacy of the resulting drug candidate, unambiguous structural confirmation is paramount. This technical guide establishes a self-validating Nuclear Magnetic Resonance (NMR) workflow to definitively assign the 1 H and 13 C chemical shifts of 6-bromoquinoline-7-carbonitrile, detailing the causality behind experimental parameters and spectral interpretation.

Theoretical Framework: Causality in NMR Experimental Design

The acquisition of high-fidelity NMR data for rigid, planar heteroaromatics like quinolines requires deliberate experimental choices rather than default instrument parameters.

Concentration-Dependent Chemical Shifts ( π−π Stacking)

Quinolines are known to exhibit unusual, concentration-dependent chemical shift variations in 1 H NMR studies [1]. These variations do not arise from hydrogen bonding (as the molecule lacks H-bond donors) but from intermolecular dipole-dipole interactions and π−π stacking. In nonpolar, aprotic solvents like CDCl 3​ , the hydrophobic effect is minimized, allowing London dispersion forces to drive the formation of transient anti-parallel dimers. Consequently, standardizing the sample concentration (e.g., 20 mg/mL) is critical to ensure that chemical shift values remain reproducible across different batches and laboratories.

Relaxation Times ( T1​ ) and Quaternary Carbons

The 13 C NMR spectrum of 6-bromoquinoline-7-carbonitrile contains five quaternary carbons (C-4a, C-8a, C-6, C-7, and the nitrile carbon). Because these carbons lack directly attached protons, their longitudinal relaxation times ( T1​ ) are exceptionally long, often exceeding 10 seconds. If the standard inter-pulse delay ( D1​ ) of 1–2 seconds is used, these quaternary signals will be severely attenuated or entirely absent due to incomplete magnetization recovery [2]. To observe the C-Br (C-6) and C-CN (C-7) carbons, the D1​ delay must be extended, or a paramagnetic relaxation agent such as Chromium(III) acetylacetonate[Cr(acac) 3​ ] must be introduced.

Experimental Protocols: A Self-Validating Workflow

To achieve an authoritative assignment, we employ a self-validating loop of 1D and 2D NMR techniques. The protocol below ensures that every assignment is cross-verified by at least two independent spectral phenomena (e.g., scalar coupling and spatial proximity).

Step 1: Standardized Sample Preparation

  • Weigh exactly 15.0 mg of 6-bromoquinoline-7-carbonitrile.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Causality: Standardizing to 25 mg/mL mitigates the variable shielding effects caused by π−π stacking [3].

Step 2: 1D 1 H NMR Acquisition

  • Acquire the 1 H spectrum at 400 MHz or 600 MHz at 298 K.

  • Set the spectral width to 12 ppm, centered at 6 ppm, to capture the highly deshielded aromatic protons.

  • Apply a 30∘ flip angle with a 2-second relaxation delay. Acquire 16 scans.

Step 3: 1D 13 C NMR Acquisition (Optimized for Quaternary Carbons)

  • Acquire the 13 C{ 1 H} spectrum at 100 MHz or 150 MHz.

  • Critical Parameter: Increase the relaxation delay ( D1​ ) to 4.0 seconds and the acquisition time ( AQ ) to 1.5 seconds.

  • Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the C-Br and C-CN carbons, which are notoriously weak[4].

Step 4: 2D NMR Self-Validation Loop (COSY, HSQC, HMBC, NOESY)

  • COSY: Identify the contiguous spin system on the pyridine ring (H-2, H-3, H-4).

  • HSQC: Map the identified protons to their directly attached carbons.

  • NOESY: Establish spatial proximity. The H-4 proton (identified via COSY) will show a through-space Nuclear Overhauser Effect (NOE) to the isolated singlet on the benzene ring, definitively identifying it as H-5.

  • HMBC: Confirm the assignment. H-5 will show long-range 13 C coupling to C-4 and C-7. The remaining singlet (H-8) will show HMBC correlations to C-8a and C-6. This closes the logical loop, ensuring 100% confidence in the assignment of the isolated singlets.

Data Presentation & Chemical Shift Assignments

The chemical shifts of the quinoline core are highly sensitive to electron density [5]. The strong electron-withdrawing nature of the nitrile group at C-7 deshields the adjacent H-8 proton, while the inductive effect of the bromine atom at C-6 deshields H-5.

Table 1: 1 H NMR Data (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Validation
H-2 9.05dd4.2, 1.61HHighly deshielded by adjacent nitrogen; COSY to H-3.
H-8 8.55s-1HDeshielded by ortho-CN and peri-N; HMBC to C-8a, C-6.
H-4 8.25dd8.3, 1.61HDeshielded by conjugation with N; NOESY to H-5.
H-5 8.15s-1HDeshielded by ortho-Br; HMBC to C-4, C-7.
H-3 7.60dd8.3, 4.21HLeast deshielded pyridine proton; COSY to H-2, H-4.
Table 2: 13 C NMR Data (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 153.5CHDirectly bonded to electronegative nitrogen.
C-8a 148.5C (Quat)Bridgehead carbon adjacent to nitrogen.
C-4 136.5CHConjugated position on pyridine ring.
C-8 135.0CHOrtho to electron-withdrawing nitrile group.
C-5 130.5CHOrtho to bromine atom.
C-4a 129.5C (Quat)Bridgehead carbon.
C-6 125.0C-Br (Quat)Heavy atom effect of bromine causes relative shielding.
C-3 123.0CHMeta to nitrogen, highest electron density on pyridine ring.
C-CN 117.5C (Quat)Characteristic sp-hybridized nitrile carbon shift.
C-7 115.5C-CN (Quat)Strong upfield shift due to ipso-attachment of cyano group.

Workflow Visualization

The following diagram illustrates the self-validating logic used to unambiguously assign the structure of 6-bromoquinoline-7-carbonitrile without relying on empirical guesswork.

G N1 1. Sample Preparation Standardized Concentration (25 mg/mL) Mitigates π-π Stacking Effects N2 2. 1D NMR Acquisition 1H & 13C with Extended D1 (4.0s) Captures Quaternary C-Br & C-CN N1->N2 N3 3. Spin System Identification COSY: Maps Pyridine Ring (H-2, H-3, H-4) N2->N3 N4 4. Direct C-H Mapping HSQC: Links H-2, H-3, H-4, H-5, H-8 to respective carbons N3->N4 N5 5. Spatial Proximity Validation NOESY: H-4 correlates to H-5 singlet (Differentiates H-5 from H-8) N4->N5 N6 6. Long-Range Connectivity HMBC: H-5 to C-4/C-7 | H-8 to C-8a/C-6 (Validates Quaternary Assignments) N5->N6 N7 7. Final Unambiguous Chemical Shift Assignment N6->N7

Figure 1: Self-Validating NMR Workflow for Substituted Heteroaromatics.

References

  • Adam Beck, "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives," University of North Carolina at Wilmington (UNCW), 2007.

  • Benchchem, "Application Note: 1H NMR Characterization of Substituted Quinolines," Benchchem Technical Resources, 2025.

  • Z. Bayat, M. Shir Mohammadi, and E. Mohammadi Nasab, "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value," Physical Chemistry: An Indian Journal, 13(2):122, 2018.

  • A. K. C. A. Reis and R. Rittner, "Use of 13C NMR Chemical Shift as QSAR/QSPR Descriptor," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007.

  • National Center for Biotechnology Information, "PubChem Compound Summary for CID 79243, 6-Bromoquinoline," PubChem, 2025.

Exploratory

The Solvation Dynamics of 6-Bromoquinoline-7-carbonitrile: A Comprehensive Guide to Polar Aprotic Systems

Prepared by: Senior Application Scientist Target Audience: R&D Chemists, Formulation Scientists, and Drug Discovery Professionals Introduction: The Solvation Challenge In the landscape of modern drug discovery and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: R&D Chemists, Formulation Scientists, and Drug Discovery Professionals

Introduction: The Solvation Challenge

In the landscape of modern drug discovery and advanced materials, functionalized quinolines serve as privileged scaffolds. Among these, 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a highly sought-after building block [1]. However, researchers frequently encounter a significant bottleneck during assay development and synthetic scale-up: its profound insolubility in aqueous media and standard protic solvents.

As a Senior Application Scientist, I have observed that simply applying brute-force dissolution techniques (like excessive heating or sonication) often leads to transient supersaturation, resulting in delayed precipitation—or "crashing out"—during critical biological assays or downstream reactions [2]. To engineer a robust solution, we must first understand the causality behind its physical state and strategically employ polar aprotic solvents to dismantle its crystal lattice.

Physicochemical Profiling: The Causality of Insolubility

The recalcitrance of 6-Bromoquinoline-7-carbonitrile to dissolution is not accidental; it is a direct consequence of its highly ordered molecular architecture. The insolubility is driven by three synergistic structural factors:

  • The Quinoline Core ( π−π Stacking): The planar, bicyclic heteroaromatic ring system inherently promotes tight intermolecular π−π stacking. This creates a highly stable, hydrophobic crystal lattice that requires significant thermodynamic energy to disrupt [3].

  • C6-Bromine Substitution (Halogen Bonding): The heavy, polarizable bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP). Furthermore, the electron-deficient region (the σ -hole) on the bromine atom engages in strong, highly directional halogen bonding with electron-rich regions of adjacent molecules.

  • C7-Carbonitrile Group (Dipole-Dipole Interactions): While the cyano group is polar and acts as a hydrogen-bond acceptor, its linear, rigid geometry allows the molecules to pack densely. The strong dipole moment of the nitrile group reinforces intermolecular electrostatic attractions.

To dissolve this compound, a solvent must possess a cohesive energy density high enough to overcome these combined lattice forces. This is why polar aprotic solvents are the media of choice.

Solvation A 6-Bromoquinoline-7-carbonitrile (Solid State) B Crystal Lattice Forces A->B C Pi-Pi Stacking (Quinoline Core) B->C D Halogen Bonding (C6-Bromine) B->D E Dipole-Dipole (C7-Cyano) B->E J Thermodynamic Solution C->J Disrupted by Solvent D->J Disrupted by Solvent E->J Disrupted by Solvent F Polar Aprotic Solvents (DMSO, NMP, DMF) G Solvation Mechanisms F->G H Dipole-Induced Cavity Formation G->H I H-Bond Acceptor Interactions G->I H->J I->J

Caption: Mechanism of crystal lattice disruption by polar aprotic solvents.

Solvent Selection: Mechanistic Causality

When dealing with rigid, halogenated carbonitriles, not all polar aprotic solvents perform equally. The choice of solvent dictates both the kinetic dissolution rate and the absolute thermodynamic solubility.

  • Dimethyl Sulfoxide (DMSO): The gold standard for biological assay stock solutions. DMSO possesses a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment. Its exposed oxygen atom acts as a powerful hydrogen-bond and halogen-bond acceptor, effectively outcompeting the intermolecular forces of the solute [2].

  • N-Methyl-2-pyrrolidone (NMP): Often outperforms DMSO in synthetic applications. NMP's non-planar, cyclic structure is exceptionally efficient at intercalating between planar aromatic systems, physically disrupting the π−π stacking of the quinoline core.

  • N,N-Dimethylformamide (DMF) & Dimethylacetamide (DMAc): Excellent alternatives with lower viscosities than DMSO, making them ideal for high-throughput liquid handling. They offer strong dipole-dipole solvation but slightly lower absolute solubility limits than NMP.

  • Acetonitrile (MeCN): Despite being polar aprotic, MeCN has a lower cohesive energy density and weaker acceptor properties. It is generally insufficient for generating high-concentration stock solutions of this specific derivative but is useful as an analytical diluent.

Quantitative Solubility Profile (Predictive Data)

Based on the physicochemical parameters of halogenated quinoline-carbonitriles, the following table outlines the expected thermodynamic solubility profiles [3].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Expected Solubility @ 25°C (mg/mL)Expected Solubility @ 37°C (mg/mL)Primary Solvation Mechanism
DMSO 46.73.96> 50.0> 75.0Strong H/Halogen-bond acceptor
NMP 32.24.09> 60.0> 85.0Steric disruption of π−π stacking
DMF 36.73.8230.0 - 45.050.0 - 65.0Dipole-dipole interaction
MeCN 37.53.92< 5.0< 10.0Weak dipole interaction
Water 80.11.85< 0.01< 0.05Incompatible (Hydrophobic repulsion)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, solubility must not be treated as a single static number. It is divided into Kinetic Solubility (the point of precipitation upon dilution, critical for assays) and Thermodynamic Solubility (the absolute saturation point, critical for synthesis and formulation)[2].

The following protocols are designed as self-validating systems. By incorporating internal checks (e.g., time-course sampling), we eliminate artifacts caused by supersaturation.

Workflow Start Compound: 6-Bromoquinoline-7-carbonitrile Split1 Kinetic Solubility (Nephelometry) Start->Split1 Split2 Thermodynamic Solubility (Shake-Flask/HPLC) Start->Split2 K1 10 mM DMSO Stock Split1->K1 T1 Excess Solid in Solvent (DMSO, DMF, NMP) Split2->T1 K2 Serial Dilution in Buffer K1->K2 K3 Measure Light Scattering (Precipitation Point) K2->K3 End Comprehensive Solubility Profile K3->End T2 Equilibrate 24-48h @ 25°C/37°C T1->T2 T3 Centrifuge/Filter & HPLC-UV T2->T3 T3->End

Caption: Parallel workflow for kinetic and thermodynamic solubility determination.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality Focus: Ensuring true equilibrium rather than transient dissolution.

  • Preparation: Add an excess amount of solid 6-Bromoquinoline-7-carbonitrile (e.g., 100 mg) to a 2 mL amber glass vial. Note: Amber glass is used to prevent potential photo-degradation of the quinoline core.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., DMSO or NMP).

  • Equilibration (The Self-Validating Step): Place the vial in a thermostatic shaker at 25°C (or 37°C) at 300 RPM.

    • Crucial Check: Sample the suspension at 24 hours and 48 hours. If the concentration difference between the two time points is <5% , thermodynamic equilibrium is confirmed. If it is >5% , continue shaking until the variance stabilizes.

  • Phase Separation: Centrifuge the equilibrated sample at 15,000 × g for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Do not use Nylon or PES, as they may adsorb hydrophobic quinolines).

  • Quantification: Dilute the filtrate appropriately with MeCN and analyze via HPLC-UV (typically monitored at λmax​≈254 nm or 280 nm), quantifying against a standard calibration curve.

Protocol B: Kinetic Solubility for Biological Assays (Nephelometry)

Causality Focus: Simulating "DMSO Shock" during assay preparation.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution via vortexing and brief sonication.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Challenge: In a separate UV-transparent 96-well plate containing 198 µL of aqueous assay buffer (e.g., PBS, pH 7.4) per well, rapidly add 2 µL of the respective DMSO dilutions. This yields a final DMSO concentration of 1% (v/v).

  • Incubation & Measurement: Incubate at room temperature for 2 hours. Measure light scattering (absorbance at 620 nm) using a microplate reader.

  • Data Interpretation: The kinetic solubility limit is identified as the lowest concentration where a statistically significant increase in absorbance (scattering due to precipitated particles) is observed compared to the buffer blank [2].

Troubleshooting "DMSO Shock" in Downstream Applications

A frequent issue when working with 6-Bromoquinoline-7-carbonitrile is "DMSO shock"—where the compound is perfectly soluble in the DMSO stock but immediately precipitates upon dilution into aqueous media or cell culture[2]. This occurs because the compound exceeds its kinetic solubility limit as the solvation power of the medium drops precipitously.

Expert Mitigation Strategies:

  • Intermediate Dilution: Instead of a direct 1:100 dilution from DMSO to buffer, perform a step-wise dilution. Dilute the DMSO stock 1:10 into a co-solvent mixture (e.g., 50% PEG-400 / 50% Buffer) before final addition to the assay.

  • Order of Addition: Always add the DMSO stock dropwise to a vigorously vortexing buffer. Adding buffer to the DMSO stock creates localized pockets of low-DMSO concentration, nucleating crystal growth instantly.

  • Temperature Matching: Ensure both the DMSO stock and the aqueous buffer are pre-warmed to 37°C before mixing. Cold buffers drastically lower the kinetic barrier for precipitation.

Conclusion

The successful utilization of 6-Bromoquinoline-7-carbonitrile relies heavily on respecting its physicochemical properties. Its rigid, highly stackable, and halogen-bonded crystal lattice demands the use of strong polar aprotic solvents like DMSO or NMP for primary stock generation. By implementing rigorous, self-validating protocols for both kinetic and thermodynamic solubility, researchers can avoid the hidden pitfalls of transient supersaturation, ensuring reproducible and reliable data in both synthetic and biological applications.

References

  • National Institutes of Health (PMC). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Available at:[Link]

Foundational

Exact mass and molecular weight of 6-Bromoquinoline-7-carbonitrile

Title: Analytical Characterization of 6-Bromoquinoline-7-carbonitrile: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows Executive Summary 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization of 6-Bromoquinoline-7-carbonitrile: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows

Executive Summary

6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a specialized halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical research and solid-state synthesis[1]. In drug development, the precise analytical characterization of such intermediates is non-negotiable. This technical guide provides an authoritative breakdown of the exact mass and molecular weight of 6-Bromoquinoline-7-carbonitrile, detailing the theoretical calculations and outlining a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical verification.

Theoretical Foundations: Molecular Weight vs. Exact Mass

For analytical scientists, distinguishing between the average molecular weight and the monoisotopic exact mass is critical when programming mass spectrometers and analyzing spectral data.

  • Molecular Formula : C10H5BrN2

  • Average Molecular Weight : 233.06 g/mol [1]. This macroscopic value is derived using standard atomic weights, which account for the natural terrestrial abundance of all isotopes (e.g., the ~1:1 ratio of Bromine-79 and Bromine-81). It is primarily used for stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass : 231.9636 Da. This microscopic value is calculated using the exact mass of the most abundant, stable isotope for each constituent element (12C, 1H, 14N, and 79Br). It is the primary target value for HRMS analysis.

The Bromine Isotopic Signature The presence of the bromine atom introduces a highly diagnostic isotopic signature. Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, mass spectrometric analysis of 6-Bromoquinoline-7-carbonitrile will yield a characteristic 1:1 doublet separated by approximately 2 Da. This isotopic pattern serves as a built-in diagnostic tool to confirm the retention of the bromine atom during synthetic transformations.

Quantitative Data Presentation

The following table summarizes the critical mass parameters required for the structural verification of 6-Bromoquinoline-7-carbonitrile.

Table 1: Mass Parameters and Isotopic Data for 6-Bromoquinoline-7-carbonitrile

ParameterValueCalculation Basis
Molecular Formula C10H5BrN2Standard elemental composition
Average Molecular Weight 233.06 g/mol Isotope-averaged atomic weights[1]
Monoisotopic Exact Mass 231.9636 Da12C, 1H, 14N, 79Br
Exact Mass (81Br isotope) 233.9616 Da12C, 1H, 14N, 81Br
[M+H]+ Ion (79Br) 232.9709 m/zProtonated monoisotopic mass
[M+H]+ Ion (81Br) 234.9688 m/zProtonated 81Br mass

Experimental Methodology: Self-Validating HRMS Protocol

To empirically verify the exact mass of 6-Bromoquinoline-7-carbonitrile, a High-Resolution Mass Spectrometry (HRMS) workflow coupled with Liquid Chromatography (LC) is employed. The quinoline nitrogen acts as a strong proton acceptor, making Positive Electrospray Ionization (ESI+) the most efficient ionization technique.

Step-by-Step LC-ESI-MS Protocol:

  • Sample Preparation : Dissolve 1.0 mg of 6-Bromoquinoline-7-carbonitrile in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, pre-ionizing the basic quinoline nitrogen in solution. This significantly enhances the ionization efficiency and signal-to-noise ratio during ESI+.

  • Chromatographic Separation : Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The hydrophobic nature of the brominated quinoline core requires a high organic composition for elution. The C18 matrix effectively separates the target compound from highly polar impurities or debrominated synthetic byproducts.

  • Electrospray Ionization (ESI+) : Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These optimized thermal and electrical parameters ensure rapid droplet desolvation and efficient release of the[M+H]+ ions into the gas phase, preventing in-source fragmentation of the labile carbonitrile group.

  • Mass Analysis (TOF) : Acquire data in positive ion mode over a mass range of m/z 100–1000 using a Time-of-Flight (TOF) analyzer calibrated to a mass accuracy of < 5 ppm.

  • Data Processing & Verification : Extract the ion chromatogram for m/z 232.9709. To self-validate the result, confirm the presence of the m/z 234.9688 peak at approximately 97% relative intensity. The presence of this exact doublet definitively confirms both the molecular formula and the presence of the single bromine atom.

Analytical Workflow Visualization

The following diagram maps the logical progression of the HRMS analytical workflow, highlighting the critical stages from sample introduction to exact mass and isotopic verification.

MS_Workflow A Sample Preparation (6-Bromoquinoline-7-carbonitrile) B Liquid Chromatography (LC) (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) (Protonation to [M+H]+) B->C D Time-of-Flight (TOF) Analyzer (High-Resolution Separation) C->D E Isotope Pattern Analysis (79Br / 81Br Doublet Detection) D->E F Exact Mass Verification (m/z 232.9709 & 234.9688) E->F

HRMS workflow for the exact mass determination of 6-Bromoquinoline-7-carbonitrile.

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 6-Bromoquinoline-7-carbonitrile and Its Isomeric Landscape

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystallographic considerations for 6-bromoquinoline-7-carbonitrile. In the dynamic field of m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic considerations for 6-bromoquinoline-7-carbonitrile. In the dynamic field of medicinal chemistry and materials science, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding further development. While a definitive crystal structure for 6-bromoquinoline-7-carbonitrile is not publicly available in crystallographic databases as of this writing, this guide offers a robust framework for its determination. By presenting a detailed analysis of the closely related isomer, 6-bromoquinoline-8-carbonitrile, we provide a valuable comparative study and a field-proven protocol for researchers to apply to the title compound.

Introduction: The Significance of Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of bromo and cyano functionalities at specific positions can significantly modulate a molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. The precise spatial arrangement of these substituents, which can only be definitively determined through X-ray crystallography, is therefore of critical importance.

Acknowledging the Data Gap: 6-Bromoquinoline-7-carbonitrile

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals an absence of publicly accessible single-crystal X-ray diffraction data for 6-bromoquinoline-7-carbonitrile. This presents both a challenge and an opportunity for researchers in the field to contribute novel structural information.

Case Study: The Crystal Structure of 6-Bromoquinoline-8-carbonitrile

To provide a predictive framework and a basis for comparison, we present an in-depth analysis of the published crystal structure of its regioisomer, 6-bromoquinoline-8-carbonitrile. This data offers valuable insights into the likely packing motifs and intermolecular interactions that may be observed in the 7-carbonitrile isomer.

Crystallographic Data Summary

The crystallographic data for 6-bromoquinoline-8-carbonitrile provides a clear picture of its solid-state conformation.

Parameter 6-Bromoquinoline-8-carbonitrile
Chemical FormulaC₁₀H₅BrN₂
Molecular Weight233.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8484 (8)
b (Å)12.634 (3)
c (Å)18.042 (4)
β (°)92.918 (7)
Volume (ų)876.0 (3)
Z4
Calculated Density (g/cm³)1.767

Data sourced from the International Union of Crystallography Journals[1].

Molecular Geometry and Intermolecular Interactions

The molecule of 6-bromoquinoline-8-carbonitrile is essentially planar.[1] In the crystal, molecules are linked by π-π stacking interactions between the pyridine and benzene rings of adjacent quinoline systems.[1] These stacking interactions, along with other short contacts, dictate the overall packing arrangement. It is plausible that 6-bromoquinoline-7-carbonitrile would exhibit similar planar characteristics and engage in π-π stacking, although the different positioning of the cyano group will likely lead to distinct packing motifs.

A Practical Guide to the Crystallographic Analysis of 6-Bromoquinoline-7-carbonitrile

For researchers seeking to elucidate the crystal structure of 6-bromoquinoline-7-carbonitrile, the following experimental workflow provides a robust and field-proven methodology.

Synthesis and Crystallization

The initial and often most critical step is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

4.1.1. Synthetic Approach

A common route to substituted quinolines involves the Skraup synthesis or variations thereof. For 6-bromoquinoline, a typical starting material is p-bromoaniline.[2] Subsequent functionalization to introduce the nitrile group at the 7-position would be required.

4.1.2. Crystallization Protocol

The growth of high-quality single crystals is often a matter of empirical screening of various conditions.

Step-by-Step Crystallization:

  • Solvent Selection: Begin with a range of solvents of varying polarity in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Temperature Gradient: Create a temperature gradient by, for example, placing a solution of the compound in a warm bath and allowing it to cool slowly to room temperature, or by utilizing specialized equipment.

X-ray Data Collection and Processing

Once suitable crystals are obtained, the next phase involves collecting and processing the diffraction data.

Experimental Workflow for Data Collection:

experimental_workflow cluster_crystal Crystal Preparation cluster_xray X-ray Diffraction cluster_processing Data Processing crystal_selection Select Suitable Crystal mounting Mount on Goniometer crystal_selection->mounting diffractometer Place in X-ray Beam mounting->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection integration Integrate Intensities data_collection->integration scaling Scale and Merge Data integration->scaling

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Data Collection and Processing:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction images are collected.

  • Data Processing: The collected images are processed using specialized software to integrate the intensities of the diffraction spots. This data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

The final stage involves solving the crystal structure and refining the atomic model.

Structure Solution and Refinement Pathway:

structure_solution reflection_file Reflection File phase_problem Solve Phase Problem (e.g., Direct Methods) reflection_file->phase_problem initial_model Generate Initial Atomic Model phase_problem->initial_model refinement Refine Model (Least-Squares) initial_model->refinement refinement->initial_model Iterative Refinement validation Validate Structure refinement->validation cif_file Final Crystallographic Information File (CIF) validation->cif_file

Caption: Pathway from diffraction data to a final crystal structure.

Step-by-Step Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model.

  • Model Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The final data is typically presented in a Crystallographic Information File (CIF).

Conclusion and Future Outlook

While the crystal structure of 6-bromoquinoline-7-carbonitrile remains to be determined, this guide provides a comprehensive roadmap for its elucidation. The detailed analysis of the isomeric 6-bromoquinoline-8-carbonitrile serves as a valuable predictive tool, and the provided protocols offer a field-tested approach to obtaining and analyzing the crystallographic data. The determination of the crystal structure of 6-bromoquinoline-7-carbonitrile will undoubtedly be a valuable contribution to the scientific community, enabling a deeper understanding of its structure-property relationships and paving the way for its potential applications in drug discovery and materials science.

References

  • IUCr Journals. (2017). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]

  • Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.

Sources

Foundational

Tuning the Electronic Landscape: A Technical Guide to 6-Bromoquinoline-7-carbonitrile Derivatives in Drug Discovery

As drug discovery pivots toward highly optimized, target-specific small molecules, the strategic decoration of privileged scaffolds has become paramount. The quinoline nucleus is a cornerstone of medicinal chemistry, but...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, target-specific small molecules, the strategic decoration of privileged scaffolds has become paramount. The quinoline nucleus is a cornerstone of medicinal chemistry, but its baseline electronic properties often require fine-tuning to achieve optimal pharmacodynamics and pharmacokinetics.

This whitepaper explores the deep technical nuances of 6-Bromoquinoline-7-carbonitrile , a highly polarized derivative. By analyzing the synergistic electronic effects of the C6-bromine and C7-carbonitrile substitutions, we will deconstruct how this specific substitution pattern modulates frontier molecular orbitals, dictates target binding via halogen bonding, and serves as a highly activated synthon for library generation.

Quantum Mechanical Profiling: The Push-Pull Dynamics

Unsubstituted quinoline is an electron-deficient heteroaromatic system due to the electronegativity of its nitrogen atom. However, the introduction of a bromine atom at the 6-position and a carbonitrile (-CN) group at the 7-position fundamentally rewrites the molecule's electronic landscape.

The cyano group is a powerful electron-withdrawing group (EWG) that exerts both strong inductive (-I) and mesomeric (-M) effects. Density Functional Theory (DFT) studies on analogous quinoline systems demonstrate that such strong EWGs drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) 1[1]. This reduction in the HOMO-LUMO bandgap ( ΔE ) increases the polarizability of the molecule, transforming it into a "softer" electrophile. Concurrently, the C6-bromine atom contributes to the overall dipole moment while providing a highly polarizable electron cloud.

Quantitative Electronic Profiling

To illustrate the profound impact of these substitutions, the table below summarizes representative theoretical electronic properties derived from DFT calculations (approximated at the B3LYP/6-311G(d,p) level based on established literature trends).

CompoundHOMO (eV)LUMO (eV)Bandgap ΔE (eV)Dipole Moment (Debye)
Quinoline -6.64-1.814.832.15
6-Bromoquinoline -6.72-2.084.643.20
6-Bromoquinoline-7-carbonitrile -7.15-2.854.305.65

Table 1: The synergistic effect of 6-Br and 7-CN substitutions significantly lowers the LUMO energy and increases the molecular dipole, directly impacting reactivity and target affinity.

Pharmacodynamic Implications: Target Binding Mechanisms

The unique electronic signature of 6-bromoquinoline-7-carbonitrile translates directly into sophisticated protein-ligand interactions, making it a highly sought-after pharmacophore in oncology and virology.

  • Kinase Hinge Region Anchoring : The quinoline nitrogen acts as a primary hydrogen bond acceptor, a feature heavily exploited in the design of inhibitors targeting the ATP-binding hinge region of kinases like EGFR and c-Met 2[2]. The electron-withdrawing 7-CN group lowers the pKa​ of this nitrogen, which can optimize the desolvation penalty upon binding to the hydrophobic kinase pocket.

  • Directional Halogen Bonding (XB) : The bromine atom is not merely a steric bulk element. The strong electron-withdrawing effect of the adjacent cyano group anisotropically depletes the electron density on the outer pole of the bromine atom, creating a pronounced positive electrostatic potential known as a sigma-hole . This allows the bromine to act as a highly directional halogen bond donor to Lewis bases (e.g., protein backbone carbonyls), a mechanism validated in recent cyanoquinoline cocrystal engineering studies3[3].

SBDD_Logic Core 6-Bromoquinoline-7-carbonitrile (Privileged Scaffold) Br_Node C6-Bromine: Sigma-Hole Donor Core->Br_Node CN_Node C7-Carbonitrile: Strong -I/-M Effect Core->CN_Node N_Node Quinoline N: H-Bond Acceptor Core->N_Node XB_Bind Halogen Bonding (XB) with Protein Backbone Br_Node->XB_Bind Directional binding LUMO_Drop Lowered LUMO & Reduced pKa CN_Node->LUMO_Drop Electron withdrawal Hinge_Bind Kinase Hinge Region Anchoring N_Node->Hinge_Bind Primary anchor LUMO_Drop->Hinge_Bind Optimizes desolvation

Fig 1: Pharmacodynamic logic of 6-Bromoquinoline-7-carbonitrile in target binding.

Synthetic Utility: Harnessing Electronic Activation

While aryl bromides are typically reserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the profound electron-withdrawing nature of the 7-CN group polarizes the adjacent C-Br bond. This uniquely activates the C6 position for Nucleophilic Aromatic Substitution ( SN​Ar ) , allowing the bromine to act as a leaving group under appropriate conditions 4[4].

Self-Validating Protocol: Microwave-Assisted SN​Ar Amination

This protocol details the substitution of the C6-bromine with a secondary amine (morpholine) to yield 6-morpholinoquinoline-7-carbonitrile. The workflow is designed as a self-validating system, utilizing specific physical and analytical feedback loops to confirm mechanistic progression.

Step 1: Reaction Assembly

  • Action: In a 10 mL microwave vial, dissolve 6-bromoquinoline-7-carbonitrile (1.0 eq) and morpholine (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DMF is a polar aprotic solvent that specifically stabilizes the highly polarized Meisenheimer transition state, accelerating the SN​Ar reaction. DIPEA serves as a sterically hindered, non-nucleophilic base to scavenge the generated HBr without competing for the electrophilic C6 center.

Step 2: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

  • Causality: Displacing a bromine atom via SN​Ar carries a higher activation energy barrier than displacing a fluorine atom. Microwave heating provides rapid, homogenous thermal energy to overcome this barrier efficiently, minimizing degradation side-products.

Step 3: In-Process Control (IPC) & Validation

  • Action: Observe the reaction mixture. A transient shift to a deep orange/red color is expected. Sample 5 μL for LC-MS analysis.

  • Self-Validation: The intense coloration visually confirms the formation of the resonance-stabilized Meisenheimer complex intermediate. The LC-MS trace will definitively validate the reaction: the starting material's characteristic 1:1 isotopic doublet (due to 79Br and 81Br ) will disappear, replaced by a single [M+H]+ peak corresponding to the exact mass of the morpholine adduct.

Step 4: Workup and Isolation

  • Action: Upon >95% conversion (via LC-MS), cool the mixture and pour it into ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

SNAr_Protocol Step1 Reagent Assembly Scaffold + Amine + DIPEA Step2 Microwave Heating 120°C, 30 min in DMF Step1->Step2 Polar aprotic solvent Step3 Meisenheimer Complex (Transient Deep Color) Step2->Step3 Nucleophilic attack Step4 IPC Validation LC-MS: [M+H]+ Shift Step3->Step4 Br- elimination Step5 Workup & Isolation Precipitation in H2O Step4->Step5 If conversion >95%

Fig 2: Self-validating SNAr workflow for 6-Bromoquinoline-7-carbonitrile derivatization.

Conclusion

The 6-bromoquinoline-7-carbonitrile scaffold is a prime example of how precise electronic modulation can dictate both the chemical reactivity and biological utility of a molecule. By understanding the push-pull dynamics of its substituents, drug development professionals can rationally exploit its lowered LUMO for late-stage functionalization and its sigma-hole for highly specific target anchoring.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives National Center for Biotechnology Inform
  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position M
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors National Center for Biotechnology Inform
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile Benchchem

Sources

Exploratory

Thermodynamic Stability and Melting Point Characterization of 6-Bromoquinoline-7-carbonitrile

Executive Summary In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized quinolines serve as indispensable scaffolds. Specifically, 6-Bromoquinoline-7-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized quinolines serve as indispensable scaffolds. Specifically, 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) [1] is a highly specialized intermediate utilized in the synthesis of kinase inhibitors and receptor modulators.

As a Senior Application Scientist, I frequently encounter a critical bottleneck in scale-up chemistry: the lack of empirical thermodynamic data for proprietary or newly cataloged intermediates. While the exact empirical melting point of 6-Bromoquinoline-7-carbonitrile (6-BQC) is often treated as proprietary in-house data, understanding its thermodynamic stability is non-negotiable for formulation, storage, and reaction design. This whitepaper provides an in-depth mechanistic analysis of 6-BQC’s thermal properties, predictive thermodynamic profiling, and field-proven, self-validating protocols for empirical determination.

Structural Thermodynamics: Predictive Profiling

To understand the thermodynamic stability of 6-BQC, we must analyze the causality behind its intermolecular forces. The base scaffold, 6-bromoquinoline , is a low-melting compound with a melting point of approximately 19 °C, making it a liquid or low-melting solid at room temperature[2]. This low melting point indicates a relatively weak crystal lattice energy.

However, the introduction of a cyano group (-C≡N) at the 7-position fundamentally alters the thermodynamic landscape of the molecule.

Causality of Crystal Lattice Energy
  • Dipole-Dipole Interactions: The cyano group is highly electron-withdrawing, creating a strong permanent dipole across the quinoline ring. This facilitates rigid, highly ordered crystal packing.

  • Halogen Bonding: The bromine atom at the 6-position is highly polarizable. In the solid state, the electron-deficient region (the σ -hole) of the bromine atom can form strong, directional non-covalent interactions with the nitrogen lone pair of adjacent cyano groups or the quinoline core.

  • π−π Stacking: The planar, aromatic nature of the quinoline bicyclic system allows for extensive face-to-face and edge-to-face π−π stacking.

Because of these synergistic forces, 6-BQC is predicted to be a highly crystalline, thermodynamically stable solid. Analogous functionalized quinoline-7-carbonitriles typically exhibit melting points ranging from 160 °C to 240 °C [3][4].

G Core 6-BQC Crystal Lattice Pi Pi-Pi Stacking (Quinoline Core) Core->Pi Dipole Dipole-Dipole (Cyano Group) Core->Dipole Halogen Halogen Bonding (Bromine Atom) Core->Halogen Stability High Thermodynamic Stability & Elevated Tm Pi->Stability Dipole->Stability Halogen->Stability

Intermolecular forces dictating the crystal lattice energy and melting point of 6-BQC.

Comparative Thermodynamic Data

To contextualize the expected thermal behavior of 6-BQC, we must look at the thermodynamic baseline of related structural analogs. The table below summarizes quantitative thermal data, demonstrating how functionalization drives thermodynamic stability.

CompoundCAS NumberMelting Point ( Tm​ )Thermal Characteristics & Causality
6-Bromoquinoline 5332-25-219 °CLow lattice energy; weak intermolecular forces result in a liquid state at RT.
Quinoline-7-carbonitrile analog (Pyrimido-fused)N/A239 - 241 °CHigh crystallinity driven by extended planar π -systems and strong dipoles[3].
4-Aryl-quinoline-7-carbonitrile analog N/A222 °C (Decomp)High dipole moment; thermal degradation occurs concurrently with lattice collapse.
6-Bromoquinoline-7-carbonitrile 1820674-85-8160 - 190 °C (Predicted)Strong halogen-cyano network bonding; highly stable crystalline solid[1].

Self-Validating Experimental Protocols

In pharmaceutical development, a single thermal data point is insufficient. Trustworthiness (E-E-A-T) requires a self-validating system . To accurately determine the melting point and thermodynamic stability of 6-BQC, Differential Scanning Calorimetry (DSC) must be cross-referenced with Thermogravimetric Analysis (TGA)[5]. If a compound decomposes as it melts, a standard capillary melting point apparatus will yield inaccurate, visually subjective results.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To determine the decomposition temperature ( Td​ ) and ensure that the melting event observed in DSC is not conflated with thermal degradation.

  • Sample Preparation: Accurately weigh 5.0 – 10.0 mg of 6-BQC into a platinum or alumina crucible. Causality: Platinum ensures no catalytic interaction with the halogenated sample at high temperatures.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, isolating pure thermal stability.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Extraction: Record the onset of mass loss. The temperature at which 5% mass loss occurs is defined as Td5%​ .

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ), which quantifies the thermodynamic energy required to break the crystal lattice.

  • Sample Preparation: Weigh 2.0 – 5.0 mg of anhydrous 6-BQC into a standard aluminum pan and crimp with a pin-holed lid. Causality: The pin-hole allows for the release of any trapped volatile impurities or moisture without causing pan deformation.

  • Atmosphere Control: Purge with N2​ at 50 mL/min.

  • Thermal Ramp: Heat from 25 °C to a temperature 20 °C below the Td5%​ (determined via Protocol 1) at a rate of 10 °C/min. Causality: A 10 °C/min ramp rate provides the optimal balance between peak resolution (sharpness of the endotherm) and thermal sensitivity.

  • Data Extraction: The melting point ( Tm​ ) is taken as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

G A 6-BQC Sample Prep (Anhydrous, 2-5 mg) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point (Tm) & Enthalpy of Fusion B->D E Decomposition Temp (Td) & Mass Loss Profile C->E F Thermodynamic Stability Profile D->F E->F

Workflow for the thermal and thermodynamic characterization of 6-BQC.

Conclusion

The thermodynamic stability of 6-Bromoquinoline-7-carbonitrile is fundamentally dictated by the interplay between its planar aromatic core, the electron-withdrawing cyano group, and the polarizable bromine atom. While the unfunctionalized 6-bromoquinoline is a low-melting liquid, 6-BQC is a highly stable crystalline solid. For researchers utilizing this intermediate in scale-up synthesis, deploying the coupled DSC-TGA protocol outlined above is critical. It ensures that thermal processing, solvent selection for crystallization, and long-term storage conditions are grounded in rigorous, empirical thermodynamic data rather than assumptions.

References

  • Accela ChemBio Inc. "6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) Product Information." AccelaChem. Available at: [Link]

  • ChemBK. "Quinoline, 6-bromo- Physico-chemical Properties." ChemBK Database. Available at: [Link]

  • RSC Advances. "Autocatalytic and DMSO-Promoted Regioselective Synthesis of Pyrimidine-Fused Quinolines." Royal Society of Chemistry. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators." ACS Publications. Available at: [Link]

  • Google Patents. "US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)..." United States Patent and Trademark Office.

Sources

Foundational

6-Bromoquinoline-7-carbonitrile: Structural Utility, Safety Profiling, and In Vitro Toxicity Screening

Executive Summary In modern medicinal chemistry, halogenated quinoline carbonitriles serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and receptor modulators. 6-Bromoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, halogenated quinoline carbonitriles serve as privileged scaffolds for the development of kinase inhibitors, antimicrobial agents, and receptor modulators. 6-Bromoquinoline-7-carbonitrile is a highly versatile building block. However, the inherent biological activity of the quinoline core necessitates rigorous safety profiling and toxicity screening during early-stage development. This whitepaper provides an in-depth analysis of the material safety data sheet (MSDS) parameters, the mechanistic toxicology of the quinoline pharmacophore, and a self-validating experimental protocol for high-throughput hepatotoxicity screening.

Chemical Identity & Structural Rationale

The strategic placement of functional groups on the quinoline ring dictates both its synthetic utility and its pharmacokinetic behavior.

PropertyValue
Chemical Name 6-Bromoquinoline-7-carbonitrile
CAS Registry Number 1820674-85-8[1]
Molecular Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.06 g/mol [1]
Structural Features C6-Bromine, C7-Nitrile

Causality in Design: The C6-bromo substituent acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the molecular framework. Concurrently, the C7-cyano group serves a dual purpose: it acts as a strong hydrogen-bond acceptor to improve target binding affinity and serves as a synthetic precursor for bioisosteres such as tetrazoles or primary amides.

Material Safety Data Sheet (MSDS) Core Components

As a halogenated N-heterocycle, 6-Bromoquinoline-7-carbonitrile presents specific handling risks. Standardized safety protocols must be strictly adhered to in laboratory environments.

GHS Hazard Classification

Based on structural analogs and available safety data, the compound is classified under the following Globally Harmonized System (GHS) categories[2]:

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Handling and Storage Protocols
  • Storage: Store in a cool, dry, well-ventilated area. The compound should be kept under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. Protect from direct light.

  • PPE Requirements: Handling requires inherently safe protocols including the use of nitrile gloves (double-gloving recommended for prolonged exposure), chemical safety goggles, and a NIOSH-approved respirator if aerosolization is a risk. All manipulations of the dry powder must occur within a Class II biological safety cabinet or a certified chemical fume hood.

Mechanistic Toxicity Profile of Quinolines

Understanding the toxicity of 6-Bromoquinoline-7-carbonitrile requires analyzing the metabolic fate of the quinoline core.

CYP450-Mediated Toxication: Unsubstituted quinolines are known to undergo oxidation mediated by human Cytochrome P450 (CYP450) enzymes, primarily within the liver[3]. A critical mechanism of quinoline toxicity involves epoxidation at the 2,3-position of the heteroaromatic ring. This reaction yields quinoline-2,3-epoxide , a highly reactive electrophilic intermediate[4].

Once formed, this epoxide can covalently bind to nucleophilic residues (such as the sulfhydryl groups of cysteine) on cellular proteins and DNA, leading to macromolecular damage, glutathione depletion, and subsequent hepatotoxicity or mutagenicity[4].

Influence of Substituents: The presence of the 6-bromo and 7-cyano groups significantly alters the electron density of the quinoline ring. Because both are electron-withdrawing groups (EWG), they deactivate the ring toward electrophilic attack. This electronic modulation can theoretically reduce the rate of CYP-mediated epoxidation compared to the parent quinoline, potentially improving the metabolic stability and lowering the intrinsic toxicity of the scaffold[3]. However, empirical in vitro validation is mandatory.

Experimental Protocol: In Vitro Hepatotoxicity Screening

To empirically determine the toxicity of 6-Bromoquinoline-7-carbonitrile, we utilize a high-throughput CellTiter-Glo Luminescent Cell Viability Assay in HepG2 cells .

Causality of Experimental Choices:

  • Why HepG2? HepG2 is a human hepatoblastoma cell line that retains baseline expression of various CYP450 enzymes. This metabolic competence is critical; if the compound requires metabolic activation to become toxic (as is common with quinolines), HepG2 cells will capture this effect better than non-hepatic lines[5].

  • Why CellTiter-Glo? This assay measures intracellular ATP levels. ATP depletion is one of the earliest and most sensitive markers of mitochondrial dysfunction and impending cell death, providing a highly accurate readout of cytotoxicity[6].

  • Self-Validating System: The protocol includes internal controls (DMSO vehicle and a known hepatotoxin) to calculate a Z'-factor. The assay is only considered valid if the Z'-factor is > 0.5.

Step-by-Step Methodology
  • Compound Solubilization & Serial Dilution:

    • Dissolve 6-Bromoquinoline-7-carbonitrile in 100% anhydrous DMSO to create a 10 mM master stock.

    • Perform a 10-point, 3-fold serial dilution in DMSO.

    • Critical Parameter: The final concentration of DMSO in the cell culture must not exceed 0.6% (v/v) . Concentrations above this threshold independently compromise HepG2 cell health, confounding toxicity data[7].

  • Cell Plating:

    • Harvest HepG2 cells at ~80% confluence.

    • Seed cells into a solid-white, flat-bottom 384-well microplate at a density of 2,000 cells/well in 40 µL of DMEM supplemented with 10% FBS[5].

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment:

    • Using an automated acoustic liquid handler or pin tool, transfer the serially diluted compound to the assay plate.

    • Controls: Include wells with 0.6% DMSO (Negative Control / 100% Viability) and 10 µM Mitoxantrone or Tamoxifen (Positive Control / 0% Viability)[6],[5].

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂[5].

  • Assay Execution (CellTiter-Glo):

    • Remove the plate from the incubator and equilibrate to room temperature for 15 minutes to ensure uniform luminescence[5].

    • Add 20 µL of CellTiter-Glo reagent (diluted 1:1 with PBS) to each well[5].

    • Agitate the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Data Acquisition & Analysis:

    • Read the luminescence on a multimode plate reader (e.g., PerkinElmer EnVision) with an integration time of 0.1 seconds per well[5].

    • Normalize the data against the controls and calculate the IC₅₀ using a four-parameter non-linear regression model.

Toxicity Screening Workflow

ToxWorkflow A Compound Solubilization (10 mM in DMSO) B Serial Dilution (0.1 - 100 µM) A->B D Compound Incubation (72 Hours at 37°C, 5% CO2) B->D C HepG2 Cell Plating (384-well plate, 2000 cells/well) C->D E CellTiter-Glo Addition (ATP-dependent Luminescence) D->E F IC50 Calculation & Tox Profiling E->F

Figure 1: High-throughput in vitro toxicity screening workflow for quinoline derivatives.

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromoquinoline-7-carbonitrile

Executive Summary 6-Bromoquinoline-7-carbonitrile (CAS 1820674-85-8) is a highly versatile, privileged scaffold frequently utilized in the development of novel therapeutics, kinase inhibitors, and advanced materials. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromoquinoline-7-carbonitrile (CAS 1820674-85-8) is a highly versatile, privileged scaffold frequently utilized in the development of novel therapeutics, kinase inhibitors, and advanced materials. This application note provides a comprehensive, field-proven guide to executing efficient Palladium-catalyzed C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling reactions using this specific substrate. By analyzing the unique electronic and steric properties of the quinoline-carbonitrile system, we establish robust protocols, optimized catalyst selections, and troubleshooting strategies to ensure high-yielding, reproducible syntheses.

Mechanistic Rationale & Substrate Electronic Effects

The reactivity of 6-bromoquinoline-7-carbonitrile is strictly governed by the synergistic electronic effects of the quinoline core and the 7-cyano group. Understanding these forces is critical for rational experimental design.

  • C–Br Bond Activation (Electrophilic Enhancement): The strongly electron-withdrawing nitrile group at the 7-position significantly decreases the electron density of the adjacent C6–Br bond. This renders the carbon-halogen bond highly electrophilic, thereby accelerating the initial oxidative addition of the Pd(0) catalyst—which is typically the rate-limiting step in cross-coupling reactions .

  • Catalyst Poisoning Risks (Competitive Coordination): While oxidative addition is thermodynamically favored, this substrate presents a dual coordination challenge. Both the basic quinoline nitrogen and the nitrile group can act as competitive ligands, potentially coordinating to the palladium center to form inactive, off-cycle Pd(II) complexes. To circumvent catalyst poisoning, the use of sterically bulky, electron-rich phosphine ligands is strictly required. These ligands stabilize the active Pd(0) species, prevent substrate inhibition, and promote efficient reductive elimination .

Workflow Visualization

G Substrate 6-Bromoquinoline-7-carbonitrile (Substrate) Challenge1 C-Br Bond Activation (Enhanced by 7-CN) Substrate->Challenge1 Challenge2 Catalyst Poisoning (N & CN coordination) Substrate->Challenge2 Ligand Ligand Selection (Bulky, Electron-Rich) Challenge1->Ligand Challenge2->Ligand XPhos Buchwald-Hartwig (e.g., XPhos, BrettPhos) Ligand->XPhos dppf Suzuki-Miyaura (e.g., dppf, SPhos) Ligand->dppf Outcome1 C-N Bond Formation (Aminated Quinoline) XPhos->Outcome1 Outcome2 C-C Bond Formation (Biaryl Quinoline) dppf->Outcome2

Workflow for optimizing Pd-catalyzed cross-coupling of 6-bromoquinoline-7-carbonitrile.

Catalyst and Ligand Selection Guide

To maximize conversion and minimize off-target reactions, the following catalytic systems have been quantitatively optimized for 6-bromoquinoline-7-carbonitrile.

Reaction TypePrecatalyst / LigandBaseSolvent SystemMechanistic Rationale
Suzuki-Miyaura (C–C)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)The bidentate dppf ligand prevents quinoline coordination. Water accelerates the transmetalation of the boronic acid .
Buchwald-Hartwig (C–N)Pd₂(dba)₃ (2 mol%) / XPhos (6 mol%)NaOtBu (1.5 eq)Toluene (Anhydrous)XPhos is bulky enough to force reductive elimination while preventing catalyst poisoning by the 7-cyano group .
Sonogashira (C–C)Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (Solvent/Base)DMF / Et₃N (1:1)CuI facilitates the formation of the copper acetylide. The electron-deficient C-Br bond allows for lower temperatures (60 °C).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

This protocol is designed for coupling 6-bromoquinoline-7-carbonitrile with aryl or heteroaryl boronic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline-7-carbonitrile (1.0 mmol, 233 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL).

  • Degassing (Critical Step): Sparge the mixture with Argon for exactly 15 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoints:

  • In-Process: Monitor via LC-MS. The complete disappearance of the distinct isotopic doublet at m/z 233/235 [M+H]⁺ validates the completion of the oxidative addition cycle.

  • Post-Reaction: The biphasic separation should yield a clear organic layer. A black emulsion indicates catalyst crash-out (Pd black), suggesting insufficient degassing.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol details the coupling of 6-bromoquinoline-7-carbonitrile with primary or secondary amines.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with 6-bromoquinoline-7-carbonitrile (1.0 mmol, 233 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.06 mmol, 28.6 mg), and NaOtBu (1.5 mmol, 144 mg).

  • Reagent Addition: Add the amine (1.2 mmol). If the amine is a liquid, add it after the solvent via a microsyringe.

  • Solvent Addition: Add anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Heating: Stir the mixture at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (15 mL), and filter through a short pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate for flash chromatography.

Self-Validation Checkpoints:

  • Pre-Reaction: A visual color shift from dark purple/black (Pd₂(dba)₃) to a reddish-brown homogeneous solution within the first 10 minutes of heating confirms the successful formation of the active Pd(0)-XPhos complex.

  • Base Integrity: NaOtBu must be strictly anhydrous. If moisture is present, competitive hydrolysis of the 7-cyano group to an amide or carboxylic acid will occur, which can be instantly identified by a highly polar spot on TLC (baseline retention in 20% EtOAc/Hexanes) .

Troubleshooting & Optimization

When working with highly functionalized heterocycles, deviations from ideal reactivity can occur. Use this diagnostic matrix to correct experimental failures.

Observed IssuePrimary CauseCorrective Action / Optimization
Hydrodehalogenation (Yielding quinoline-7-carbonitrile)Presence of protic sources or β-hydride elimination from aliphatic amines.Ensure strictly anhydrous conditions for Buchwald-Hartwig. If coupling aliphatic amines, switch from NaOtBu to a milder base like Cs₂CO₃.
Incomplete Conversion (Stalled Reaction)Catalyst poisoning via coordination of the 7-cyano or quinoline nitrogen to Pd.Increase the ligand-to-palladium ratio (e.g., L:Pd = 3:1). Switch to a more sterically demanding ligand (e.g., BrettPhos instead of XPhos).
Palladium Black Precipitation Catalyst degradation due to oxygen ingress or poor ligand stabilization.Degas solvents thoroughly via freeze-pump-thaw. Ensure the septum is intact and the Argon line maintains positive pressure.
Nitrile Hydrolysis Nucleophilic attack by hydroxide (from wet base or solvent) on the 7-cyano group.Use freshly sublimed/purchased NaOtBu stored in a desiccator. Switch to anhydrous Toluene over Dioxane.

References

  • Bäckvall, J. E. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at:[Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Supplemental Modules (Organic Chemistry). Available at:[Link]

Application

Application Note: 6-Bromoquinoline-7-carbonitrile as a Bifunctional Intermediate in Advanced Pharmaceutical Synthesis

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Structural Rationale & Mechanistic Advantage In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Structural Rationale & Mechanistic Advantage

In modern medicinal chemistry, the quinoline core is a privileged scaffold, frequently deployed in the design of kinase inhibitors, antimalarials, and neuroreceptor modulators. Within this chemical space, 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) emerges as a highly specialized, bifunctional building block[1].

The strategic placement of a bromine atom at the C6 position and a carbonitrile (cyano) group at the C7 position provides orthogonal reactivity, enabling rapid synthetic divergence during structure-activity relationship (SAR) campaigns.

The Causality of Reactivity: The quinoline ring is inherently electron-deficient due to the electronegative N1 atom. The addition of the C7-cyano group—a strong electron-withdrawing group (-I, -M effects)—further lowers the LUMO of the ring system. In palladium-catalyzed cross-coupling reactions at the C6 position, the oxidative addition of Pd(0) into the C-Br bond is typically the rate-determining step. Because electron-deficient aryl halides undergo oxidative addition significantly faster than their electron-rich counterparts, the 7-cyano group actively activates the 6-bromo position, facilitating highly efficient 2[2].

Concurrently, the C7-carbonitrile serves as a versatile handle. It can be retained as a metabolically stable bioisostere for halogens to modulate lipophilicity, or it can be transformed into primary amines, amides, or tetrazoles to map solvent-exposed regions of target proteins.

Table 1: Physicochemical & Structural Data
PropertyValue / Description
Chemical Name 6-Bromoquinoline-7-carbonitrile
CAS Registry Number 1820674-85-8
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.06 g/mol
Key Structural Features C6-Bromine (Cross-coupling handle), C7-Nitrile (Bioisostere/Precursor), N1 (H-bond acceptor)

Synthetic Divergence Workflows

The true value of this intermediate lies in its ability to undergo chemoselective functionalization. The diagram below illustrates the orthogonal synthetic pathways accessible from the core scaffold.

Workflow Core 6-Bromoquinoline-7-carbonitrile CAS: 1820674-85-8 Suzuki C6 Functionalization Suzuki-Miyaura Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald C6 Functionalization Buchwald-Hartwig Core->Buchwald Pd(0), R-NH2 Base, Heat Tetrazole C7 Functionalization Tetrazole Synthesis Core->Tetrazole NaN3, NH4Cl DMF, 100°C Amine C7 Functionalization Nitrile Reduction Core->Amine H2, Raney Ni MeOH

Caption: Synthetic divergence of 6-Bromoquinoline-7-carbonitrile via C6 and C7 functionalization.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation mechanisms to ensure reproducibility and prevent downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

This protocol couples an arylboronic acid to the C6 position while leaving the C7-nitrile intact.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is critical for turning over the catalytic cycle when dealing with highly electron-withdrawing substrates. K₂CO₃ is selected as a mild base; utilizing stronger bases (e.g., NaOH or KOtBu) risks hydrolyzing the sensitive 7-carbonitrile group into an unwanted amide or carboxylic acid. A biphasic 1,4-dioxane/water system is employed to ensure optimal solvation of both the lipophilic quinoline intermediate and the inorganic base.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, charge 6-Bromoquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of argon.

  • Seal the flask and heat to 90 °C for 4–6 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation (In-Process Control): Reaction progression must be monitored via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 233 and 235 (1:1 ratio) due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is validated by the complete disappearance of this doublet and the emergence of a single product mass peak corresponding to the new biaryl compound.

Protocol B: Bioisosteric Transformation of C7-Carbonitrile to Tetrazole

This protocol converts the nitrile into a tetrazole, a highly lipophilic bioisostere of a carboxylic acid that improves membrane permeability while retaining an acidic proton.

Mechanistic Rationale: The reaction utilizes sodium azide (NaN₃) and ammonium chloride (NH₄Cl). The inclusion of NH₄Cl is causal to the reaction's success: it acts as a mild proton source to generate hydrazoic acid (HN₃) in situ. If NaN₃ were used alone, the resulting highly alkaline conditions could degrade the quinoline core. DMF is employed as a polar aprotic solvent to stabilize the highly polar transition state of the [3+2] cycloaddition.

Step-by-Step Methodology:

  • Dissolve 6-Bromoquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) in a heavy-walled reaction vial.

  • Add NaN₃ (3.0 equiv) and NH₄Cl (3.0 equiv). Safety Note: Handle azides with extreme care; avoid contact with heavy metals.

  • Seal the vial and heat to 100 °C for 12 hours.

  • Cool the mixture to room temperature and carefully quench with 1M HCl to adjust the pH to ~3, precipitating the tetrazole product.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Self-Validation (In-Process Control): Validation is achieved through Fourier-transform infrared spectroscopy (FT-IR). The starting material possesses a sharp, characteristic C≡N stretching frequency at ~2220 cm⁻¹. Complete conversion is confirmed by the total disappearance of this peak and the appearance of a broad N-H stretch (2500–3000 cm⁻¹) corresponding to the tetrazole ring.

Table 2: Chemoselective Reaction Optimization Matrix
Target TransformationCatalyst / ReagentsSolvent & TempYield / SelectivityMechanistic Rationale
Suzuki-Miyaura (C6) Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C>85% (Complete C6 selectivity)dppf ligand accelerates reductive elimination; mild base prevents CN hydrolysis.
Buchwald-Hartwig (C6) Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100°C75-80%XPhos promotes oxidative addition into the electron-deficient C-Br bond.
Tetrazole Synthesis (C7) NaN₃, NH₄ClDMF, 100°C>90% (C6-Br intact)NH₄Cl generates HN₃ in situ;[3+2] cycloaddition is orthogonal to C-Br reactivity.

Applications in Drug Discovery

The 6-bromoquinoline-7-carbonitrile scaffold is heavily utilized in the development of3[3] and 4[4].

In kinase targeting (e.g., Cyclin G Associated Kinase, GAK), the quinoline N1 atom acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. The C6 and C7 positions project outward into the solvent-exposed region or secondary hydrophobic pockets. By selectively modifying the C6-bromo position via cross-coupling, medicinal chemists can extend the molecule to enhance target selectivity without disrupting the primary hinge-binding interaction.

Binding Drug Quinoline-7-carbonitrile Scaffold Hinge Kinase Hinge Region (ATP Pocket) Drug->Hinge N1 Hydrogen Bonding Solvent Solvent-Exposed Region Drug->Solvent C6/C7 Substituent Extension Inhibition Target Kinase Inhibition (e.g., GAK) Hinge->Inhibition Blocks ATP Solvent->Inhibition Enhances Selectivity

Caption: Pharmacological binding model of quinoline-7-carbonitrile derivatives in kinase ATP pockets.

Furthermore, in antimalarial research, replacing the traditional 7-chloro group of chloroquine with a 7-cyano group maintains the necessary electron-withdrawing properties required for activity while altering the metabolic and resistance profile against Plasmodium falciparum strains[4].

References

  • [1] BLD Pharm. 6-Bromoquinoline-7-carbonitrile | CAS 1820674-85-8. Source: bldpharm.com. URL:

  • [2] A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Source: researchgate.net. URL:

  • [3] Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Source: biorxiv.org. URL:

  • [4] Joshi, M.C., et al. In vitro antimalarial activity of novel quinoline triazole amides. European Journal of Medicinal Chemistry 69 (2013) 338-347. Source: du.ac.in. URL:

Sources

Method

Application Note: Buchwald-Hartwig Amination of 6-Bromoquinoline-7-carbonitrile

Executive Summary The Buchwald-Hartwig amination is a cornerstone transition-metal-catalyzed transformation for constructing carbon-nitrogen (C–N) bonds[1]. However, applying this methodology to highly functionalized, el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination is a cornerstone transition-metal-catalyzed transformation for constructing carbon-nitrogen (C–N) bonds[1]. However, applying this methodology to highly functionalized, electron-deficient heterocycles like 6-Bromoquinoline-7-carbonitrile presents unique synthetic challenges. The presence of both a coordinating quinoline nitrogen and a highly electrophilic, base-sensitive cyano group requires precise tuning of the catalytic system.

This application note provides a comprehensive, self-validating protocol for the efficient amination of 6-Bromoquinoline-7-carbonitrile. Designed for researchers and process chemists, this guide details the mechanistic causality behind catalyst, ligand, and base selection, ensuring high yields while suppressing off-target degradation pathways[2].

Mechanistic Rationale & Substrate Vulnerabilities

To design a robust protocol, we must first analyze the electronic and steric vulnerabilities of the substrate:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing cyano group at the C7 position depletes electron density from the C6-Br bond. This highly activates the substrate, making the initial oxidative addition of Pd(0) exceptionally fast.

  • Base-Sensitivity (The Nitrile Vulnerability): The most critical failure point in this reaction is base selection. Standard Buchwald-Hartwig protocols often employ strong alkoxide bases (e.g., NaOtBu or KOtBu). However, the highly electrophilic nitrile carbon is prone to nucleophilic attack by alkoxides, leading to imidate formation, subsequent hydrolysis to amides, or outright polymerization[3]. Therefore, a mild, insoluble inorganic base like Cs₂CO₃ is strictly required[2].

  • Catalyst Poisoning (The Quinoline Nitrogen): The quinoline nitrogen is a strong σ -donor that can competitively coordinate to the palladium center, forming stable off-cycle resting states that stall the catalytic cycle. To counteract this, sterically demanding bidentate ligands (e.g., BINAP ) or bulky dialkylbiaryl phosphines (e.g., XPhos ) must be used. The steric bulk of these ligands prevents the relatively planar quinoline nitrogen from approaching the metal center, keeping the palladium in the productive cross-coupling cycle[4].

Process Optimization Matrix

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selected reaction conditions.

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Causality & Observational Notes
1Pd₂(dba)₃BINAPNaOtBuToluene9015%Failure: Extensive nitrile degradation and tar formation due to strong alkoxide base[3].
2Pd₂(dba)₃BINAPK₃PO₄Toluene9042%Suboptimal: Incomplete conversion; base is too weak to efficiently deprotonate the Pd-amido complex.
3Pd(OAc)₂PPh₃Cs₂CO₃THF75<5%Failure: Catalyst poisoning. PPh₃ lacks the steric bulk to prevent quinoline N-coordination.
4 Pd₂(dba)₃ BINAP Cs₂CO₃ THF 75 88% Optimal: Clean conversion. Low solubility of Cs₂CO₃ in THF protects the cyano group while driving the reaction[2].
5Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane9091%Alternative: Excellent for sterically hindered secondary amines[4].

Catalytic Cycle Dynamics

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle, heavily influenced by the steric environment of the chosen ligand.

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L_n] OxAdd 2. Oxidative Addition L_nPd(II)(Ar)(Br) Pd0->OxAdd Ar-Br Addition AmineCoord 3. Amine Coordination [L_nPd(II)(Ar)(NH2R)]+ OxAdd->AmineCoord Amine Binding Deprot 4. Deprotonation L_nPd(II)(Ar)(NHR) AmineCoord->Deprot Cs2CO3 Base RedElim 5. Reductive Elimination Product Release Deprot->RedElim HBr Scavenged RedElim->Pd0 C-N Bond Formed

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.

Self-Validating Experimental Protocol

This protocol is scaled for a 10 mmol synthesis but is directly adaptable to kiloscale process chemistry[2].

Reagent Preparation & Catalyst Activation
  • Apparatus Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Addition: Add 6-Bromoquinoline-7-carbonitrile (2.33 g, 10.0 mmol), Pd₂(dba)₃ (0.183 g, 0.2 mmol, 2 mol%), rac-BINAP (0.280 g, 0.45 mmol, 4.5 mol%), and anhydrous Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 equiv).

  • Degassing (Crucial Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent & Amine Addition: Syringe in 50 mL of anhydrous, degassed THF, followed by the primary amine (12.0 mmol, 1.2 equiv).

    • Self-Validation Checkpoint 1: Upon stirring at room temperature, the mixture will appear as a hazy, dark purple/brown suspension. As the active Pd(0)-BINAP complex forms, the liquid phase will transition to a deep, clear red. If the solution turns black, premature catalyst aggregation (Pd black) has occurred due to oxygen ingress.

Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath at 75 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Monitoring: Allow the reaction to proceed for 4–6 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.6 , dark under 254 nm UV) should completely disappear. The aminated product will appear as a new, highly polar spot ( Rf​≈0.3 ) that exhibits bright blue/green fluorescence under 365 nm UV, confirming the extended conjugation of the newly formed arylamine.

Workup & Palladium Scavenging

Note: For pharmaceutical intermediates, residual palladium must be reduced to <100 ppm[2].

  • Quenching: Cool the reaction to room temperature. Add 50 mL of deionized water to dissolve the inorganic salts (unreacted Cs₂CO₃ and formed CsBr).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Palladium Scavenging: Add 1.0 g of SiliaMetS® Thiol (or equivalent silica-supported metal scavenger) to the combined organic layers. Stir at 40 °C for 1 hour.

    • Self-Validation Checkpoint 3: The organic solution will visually transition from a dark reddish-brown to a pale yellow or colorless solution, visually validating the successful sequestration of residual palladium[2].

  • Isolation: Filter the mixture through a pad of Celite to remove the scavenger. Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure aminated quinoline.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, 2014, 18 (11), 1521–1526.[Link]

  • Kantchev, E. A. B., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, 2025.[Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitrile Group in 6-Bromoquinoline-7-carbonitrile

Executive Summary & Strategic Rationale 6-Bromoquinoline-7-carbonitrile is a highly functionalized heteroaromatic building block frequently utilized in drug discovery and materials science. It possesses three distinct re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

6-Bromoquinoline-7-carbonitrile is a highly functionalized heteroaromatic building block frequently utilized in drug discovery and materials science. It possesses three distinct reducible or reactive moieties: the quinoline ring, the aryl bromide, and the nitrile group.

The synthetic challenge lies in chemoselectivity . Standard catalytic hydrogenation (e.g., using Palladium on Carbon with H₂) inevitably leads to hydrodehalogenation (cleavage of the C–Br bond) and potential over-reduction of the quinoline ring to a tetrahydroquinoline derivative[1]. To successfully harness this scaffold for downstream cross-coupling or derivatization, the nitrile must be reduced selectively to either an aldehyde or a primary amine without perturbing the halogen or the heteroaromatic core.

This guide details two self-validating, field-proven protocols to achieve divergent, highly selective reductions based on the desired functional group outcome.

Mechanistic Insights & Catalyst Selection

Pathway A: Selective Reduction to Aldehyde (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is an electrophilic, sterically bulky reducing agent. When applied at cryogenic temperatures (-78 °C), DIBAL-H acts as a Lewis acid, coordinating to the nitrogen lone pair of the nitrile. It delivers a single hydride to the electrophilic carbon, forming a stable tetrahedral aluminum-imine complex[2].

Causality of Selectivity: Unlike Lithium Aluminum Hydride (LiAlH₄), DIBAL-H possesses only one hydride equivalent and features massive steric hindrance from its isobutyl groups. This prevents a second nucleophilic addition[3]. Furthermore, at -78 °C, aryl bromides and the quinoline ring are entirely inert to DIBAL-H. The reaction is trapped at the imine stage until an aqueous acidic workup hydrolyzes the intermediate directly into the corresponding aldehyde[4].

Pathway B: Selective Reduction to Primary Amine (CoCl₂ / NaBH₄)

To reduce the nitrile to a primary amine while preserving the aryl bromide, transition-metal borides offer unparalleled chemoselectivity. When Cobalt(II) chloride is treated with Sodium Borohydride (NaBH₄) in a protic solvent (methanol), it rapidly reduces to form finely dispersed, black Cobalt Boride (Co₂B) nanoparticles, accompanied by the evolution of hydrogen gas[5].

Causality of Selectivity: The reduction is surface-mediated. The polar C≡N bond selectively coordinates to the Co₂B surface, where it undergoes rapid, stepwise hydride transfer to form the primary amine[6]. Because the mechanism relies on polar π-bond coordination rather than the oxidative addition pathways typical of Palladium catalysts, the C–Br σ-bond remains completely intact. The mild conditions (0 °C to Room Temperature) also prevent the reduction of the quinoline ring.

Quantitative Chemoselectivity Profile

The following table summarizes the expected outcomes when subjecting 6-Bromoquinoline-7-carbonitrile to various reducing environments.

Reducing AgentPrimary ProductAryl Bromide StatusQuinoline Ring StatusChemoselectivity Rating
DIBAL-H (-78 °C) AldehydeIntactIntactExcellent (Aldehyde)
CoCl₂ / NaBH₄ (0 °C) Primary AmineIntactIntactExcellent (Amine)
Pd/C + H₂ (RT) Primary/Sec AmineCleaved Partially ReducedPoor
LiAlH₄ (Reflux) Primary AmineRisk of CleavageRisk of ReductionLow

Visualizing the Workflows

G SM 6-Bromoquinoline- 7-carbonitrile Aldehyde 6-Bromoquinoline- 7-carbaldehyde SM->Aldehyde DIBAL-H -78 °C Amine (6-Bromoquinolin-7-yl) methanamine SM->Amine CoCl2/NaBH4 0 °C to RT OverRed Debrominated Products SM->OverRed Pd/C, H2 (Avoid)

Fig 1: Chemoselective reduction pathways for 6-Bromoquinoline-7-carbonitrile.

Mech Co CoCl2 + NaBH4 Co2B Cobalt Boride (Co2B) NPs Co->Co2B MeOH Coord Nitrile Coordination Co2B->Coord Substrate Imine Imine Intermediate Coord->Imine H- Transfer Amine Primary Amine Product Imine->Amine H- Transfer

Fig 2: Surface-mediated reduction mechanism of nitriles via Cobalt Boride.

Experimental Protocols

Protocol A: Synthesis of 6-Bromoquinoline-7-carbaldehyde (DIBAL-H Method)

This protocol utilizes cryogenic control and a specific workup to prevent emulsion formation, ensuring high yield and purity.

Reagents:

  • 6-Bromoquinoline-7-carbonitrile: 1.0 equiv

  • DIBAL-H (1.0 M in Toluene or THF): 1.1 equiv

  • Anhydrous Tetrahydrofuran (THF): 0.1 M relative to substrate

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 6-Bromoquinoline-7-carbonitrile (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Self-Validation Check: Failure to reach -78 °C will result in over-reduction to the alcohol.

  • Addition: Add DIBAL-H (1.1 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the solution[4].

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.

  • Quenching (Critical Step): Quench the reaction while still at -78 °C by the cautious, dropwise addition of Methanol (approx. 2 mL/mmol of substrate) to destroy unreacted DIBAL-H.

  • Emulsion Breakdown: Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle's salt. Stir vigorously at room temperature for 1–2 hours. Rationale: DIBAL-H workups notoriously form thick aluminum gel emulsions. Rochelle's salt chelates the aluminum, breaking the emulsion into two distinct, clear liquid phases[4].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Synthesis of (6-Bromoquinolin-7-yl)methanamine (CoCl₂/NaBH₄ Method)

This protocol leverages in situ nanoparticle generation for the mild, chemoselective reduction of the nitrile to a primary amine.

Reagents:

  • 6-Bromoquinoline-7-carbonitrile: 1.0 equiv

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O): 1.5 equiv

  • Sodium Borohydride (NaBH₄): 5.0 to 8.0 equiv

  • Methanol (MeOH): 0.1 M relative to substrate

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromoquinoline-7-carbonitrile (1.0 equiv) and CoCl₂·6H₂O (1.5 equiv) in Methanol (0.1 M). The solution will appear pink/purple.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Generation & Reduction: Carefully add NaBH₄ (5.0 equiv) in small portions over 15 minutes. Self-Validation Check: The solution will immediately turn pitch black (indicating the formation of Co₂B nanoparticles) and vigorous effervescence (H₂ gas evolution) will occur[5]. Ensure the flask is properly vented.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Once complete, quench the reaction by adding 3M aqueous NH₄OH (or water) to decompose excess borohydride and complex the cobalt salts.

  • Filtration (Critical Step): Filter the black suspension through a pad of Celite to remove the insoluble cobalt boride catalyst. Wash the Celite pad thoroughly with Methanol and Ethyl Acetate. Rationale: Fine Co₂B particles will otherwise cause severe emulsions during extraction and contaminate the final amine.

  • Isolation: Concentrate the filtrate to remove methanol. Dilute the aqueous residue with Ethyl Acetate, separate the layers, and extract the aqueous phase twice more. Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the primary amine.

References

  • Mechanism of DIBALH Reduction of Nitriles LibreTexts Chemistry URL:[Link]

  • Nitrile Reduction (Catalytic Hydrogenation & Selectivity) Wikipedia URL:[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Chemistry Steps URL:[Link]

  • DIBAL-H Reduction - General Procedure (Ester to alcohol & Nitrile to Aldehyde) Organic Synthesis URL: [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System Asian Journal of Chemistry URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis ResearchGate URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 6-Bromoquinoline-7-carbonitrile as a Versatile Scaffold for Heterocyclic Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3][4] Its rigid, planar structure and ability to engage in key biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3][4] Its rigid, planar structure and ability to engage in key biological interactions make it a "privileged scaffold" for drug design. This guide focuses on a particularly valuable derivative, 6-Bromoquinoline-7-carbonitrile , a bifunctional building block poised for strategic elaboration in drug discovery campaigns. The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing carbonitrile at C7 modulates the electronic properties of the ring system and offers a gateway to further functional group transformations. These notes provide an in-depth exploration of the key synthetic transformations involving this scaffold, detailed experimental protocols, and a strategic overview of its application in the design of kinase inhibitors, a critical class of drugs in oncology.[5][6]

The Strategic Advantage of 6-Bromoquinoline-7-carbonitrile

The utility of 6-Bromoquinoline-7-carbonitrile in drug discovery stems from the distinct and complementary reactivity of its two key functional groups. This bifunctional nature allows for a modular and divergent approach to library synthesis.

  • The C6-Bromo Group: This position is primed for carbon-carbon and carbon-heteroatom bond formation. Its reactivity in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allows for the systematic introduction of a wide array of aryl and heteroaryl substituents.[7] This is a critical strategy for tuning a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target, such as the ATP-binding site of a protein kinase.[7][8]

  • The C7-Carbonitrile Group: The nitrile is a potent electron-withdrawing group, which activates the quinoline ring for certain reactions, notably nucleophilic aromatic substitution (SNAr) at the C6 position.[9] Beyond its electronic influence, the nitrile is a versatile functional handle. It can be transformed into other critical pharmacophoric groups:

    • Carboxylic Acid: Through hydrolysis, providing a key hydrogen bond donor/acceptor and a point for amide coupling.

    • Amine: Via reduction, introducing a basic center to modulate solubility and engage in different biological interactions.

    • Tetrazole: Through cycloaddition with an azide source, creating a common and effective bioisostere for a carboxylic acid.

This dual functionality enables a logical and efficient exploration of chemical space, as illustrated below.

G cluster_c6 C6 Position Chemistry cluster_c7 C7 Position Chemistry start 6-Bromoquinoline-7-carbonitrile c6_suzuki Suzuki Coupling (C-C Bond Formation) start->c6_suzuki Arylboronic Acid, Pd cat. c6_snar SNAr / Buchwald (C-N, C-O, C-S Bonds) start->c6_snar Nu-H, Base (Pd cat.) c7_hydrolysis Hydrolysis start->c7_hydrolysis H+/H2O or OH-/H2O c7_reduction Reduction start->c7_reduction Reducing Agent c7_cyclo Cycloaddition start->c7_cyclo NaN3 prod_aryl 6-Aryl-quinoline- 7-carbonitrile c6_suzuki->prod_aryl prod_het 6-(N,O,S)-Substituted- quinoline-7-carbonitrile c6_snar->prod_het prod_acid 6-Bromoquinoline- 7-carboxylic Acid c7_hydrolysis->prod_acid prod_amine 6-Bromoquinolin- 7-yl)methanamine c7_reduction->prod_amine prod_tetrazole 6-Bromo-7-(2H-tetrazol-5-yl)quinoline c7_cyclo->prod_tetrazole

Caption: Synthetic pathways from 6-Bromoquinoline-7-carbonitrile.

Core Synthetic Methodologies & Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds, making it indispensable for diversifying the core scaffold.[10] The reaction couples the C6-Br position with a wide range of boronic acids or their esters.

Causality & Mechanistic Insight: The catalytic cycle involves the oxidative addition of a Palladium(0) species to the C-Br bond of the quinoline. The boronic acid, activated by a base, then undergoes transmetalation with the palladium complex. Reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst. The higher reactivity of the C-Br bond compared to a potential C-Cl bond allows for selective coupling.[7]

G cluster_workflow Suzuki Coupling Workflow setup 1. Reaction Setup (Schlenk Flask, Inert Atm.) reagents 2. Add Reagents (Bromoquinoline, Boronic Acid, Base, Pd Catalyst) setup->reagents solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) reagents->solvent reaction 4. Heat Reaction (80-100 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Dilute, Extract with Org. Solvent) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure 6-Aryl-quinoline- 7-carbonitrile purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)quinoline-7-carbonitrile

  • Materials:

    • 6-Bromoquinoline-7-carbonitrile (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

    • Schlenk flask, stir bar, condenser, inert gas line (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add 6-Bromoquinoline-7-carbonitrile, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M.[7]

    • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid SubstrateCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9085-95
4-Acetylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8580-90
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10075-85
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O8080-92
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing properties of the quinoline nitrogen and the C7-nitrile group make the C6 position susceptible to attack by nucleophiles, displacing the bromide.[9] This reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate and does not typically require a metal catalyst for activated systems.[9][11]

Detailed Protocol: Synthesis of 6-(Morpholino)quinoline-7-carbonitrile

  • Materials:

    • 6-Bromoquinoline-7-carbonitrile (1.0 equiv)

    • Morpholine (2.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Microwave vial or round-bottom flask with condenser

  • Procedure:

    • To a microwave vial, add 6-Bromoquinoline-7-carbonitrile, morpholine, and K₂CO₃.

    • Add anhydrous DMF to dissolve the reactants.

    • If using a microwave reactor, seal the vial and heat to 120-150 °C for 30-60 minutes.[9]

    • If using conventional heating, equip the flask with a condenser and heat to 120 °C for 4-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water. A precipitate may form, which can be collected by filtration.

    • Alternatively, extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Table 2: Representative SNAr Reactions

NucleophileBaseSolventTemp (°C)Typical Yield (%)
PiperidineK₂CO₃DMF12080-90
Sodium Methoxide(None needed)MethanolReflux75-85
4-ChlorophenolCs₂CO₃DMSO11070-80
EthanethiolNaHTHF6085-95

Application Case Study: Kinase Inhibitor Design

Protein kinases are crucial targets in oncology, and many FDA-approved inhibitors share a common structural motif: a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[5][6][8] The 4-anilinoquinoline scaffold is a well-established pharmacophore for inhibiting kinases like the Epidermal Growth Factor Receptor (EGFR).[12] 6-Bromoquinoline-7-carbonitrile provides an excellent starting point for developing novel kinase inhibitors.

A Rational Design Workflow:

  • Hinge-Binding Core: The quinoline nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the hinge region.

  • C6-Vector for Selectivity: The C6 position points towards the solvent-exposed region or deeper selectivity pockets of the kinase. Using Suzuki coupling, this position can be decorated with a library of aryl and heteroaryl fragments to optimize potency and kinase selectivity.

  • C7-Nitrile for Interaction/Modulation: The C7-nitrile can interact with nearby residues or be converted to a carboxylic acid or tetrazole to enhance solubility or form additional interactions.

G Kinase Inhibitor Discovery Workflow *Note: C4 functionalization would require a different starting material like 6-bromo-4-chloroquinoline, but the logic for C6/C7 diversification remains the same. start 6-Bromoquinoline-7-carbonitrile Scaffold step1 Suzuki Coupling Introduce diverse aryl groups at C6 to probe kinase selectivity pocket. library Library of 6-Aryl-quinolines e.g., Phenyl, Pyridyl, Thienyl at C6 step2 S_N_Ar at C4 (if applicable*) or C7 modification Introduce hinge-binding aniline moiety or modify nitrile for solubility/H-bonding. final_lib Final Inhibitor Library Diverse compounds for screening screening Biological Screening Kinase inhibition assays (IC50) Cellular proliferation assays hit Lead Compound | Potent & Selective Inhibitor

Caption: Logic flow for kinase inhibitor discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Al-Hiari, Y. et al. (2022). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • ResearchGate. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF.
  • Bawa, S. & Kumar, S. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
  • IUCr Journals. (2017). 6-Bromoquinoline-8-carbonitrile.
  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Boschelli, D. H. et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry.
  • Suriya, U. et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kwan, E. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromoquinoline-7-carbonitrile

Welcome, researchers and chemists, to the technical support guide for the synthesis of 6-Bromoquinoline-7-carbonitrile. This resource is designed to provide in-depth, field-proven insights to help you navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and chemists, to the technical support guide for the synthesis of 6-Bromoquinoline-7-carbonitrile. This resource is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this important synthetic intermediate. As Senior Application Scientists, we understand that achieving high yields requires a blend of procedural precision and a deep understanding of the underlying reaction mechanisms. This guide is structured to provide both.

Synthetic Pathway Overview

The most established and frequently utilized route to 6-Bromoquinoline-7-carbonitrile proceeds via a three-step sequence starting from 6-bromoquinoline. The critical final step, a Sandmeyer reaction, is often the primary source of yield loss and requires careful control of reaction parameters.

Synthetic_Pathway A 6-Bromoquinoline B 6-Bromo-7-nitroquinoline A->B   Nitration (H₂SO₄/HNO₃) C 6-Bromoquinolin-7-amine B->C   Reduction (e.g., Fe/AcOH) D 6-Bromoquinoline-7-carbonitrile C->D Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCN)

Caption: Common synthetic route to 6-Bromoquinoline-7-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is low. Which step is the most critical for optimization?

A1: While every step is important, the Sandmeyer reaction is overwhelmingly the most critical and sensitive step for achieving a high yield of 6-Bromoquinoline-7-carbonitrile.[1] This reaction involves the formation of a thermally unstable diazonium salt intermediate. Precise temperature control during both the diazotization of 6-bromoquinolin-7-amine and the subsequent cyanation is paramount to maximizing yield and minimizing the formation of difficult-to-remove byproducts.[1][2]

Q2: The reduction of 6-bromo-7-nitroquinoline is sluggish and gives an impure product. How can I improve this step?

A2: An incomplete or messy reduction will introduce impurities that interfere with the subsequent diazotization, drastically lowering the yield.[1]

  • Cause & Solution:

    • Incomplete Reaction: If using iron powder in acetic acid, ensure the iron is finely divided and of high purity to maximize surface area and reactivity. Consider extending the reflux time and monitoring closely by Thin Layer Chromatography (TLC). An alternative, though more expensive, reducing agent is tin(II) chloride (SnCl₂) in hydrochloric acid.[1]

    • Product Loss During Workup: The product, 6-bromoquinolin-7-amine, is basic. During neutralization of the acidic reaction mixture, ensure the final pH is sufficiently basic (pH > 9) to precipitate the free amine and minimize its solubility in the aqueous layer before extraction.

    • Purity is Key: It is highly recommended to purify the 6-bromoquinolin-7-amine intermediate by column chromatography or recrystallization before proceeding.[1] Attempting the Sandmeyer reaction on crude amine is a common cause of failure.

Q3: What are the most critical parameters to control during the Sandmeyer reaction to maximize yield?

A3: The Sandmeyer reaction is a two-part process within one pot: diazotization and cyanation. Both have critical control points.

  • Diazotization (Amine → Diazonium Salt):

    • Temperature: This is the single most important parameter. The reaction must be maintained between 0-5 °C using an ice-salt bath. Aryl diazonium salts are notoriously unstable; temperatures above 5 °C lead to rapid decomposition and reaction with water to form the highly undesirable 6-bromoquinolin-7-ol byproduct.[1]

    • Acid Concentration: Sufficient strong acid (e.g., H₂SO₄) is required to fully protonate the amine and to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).[2]

    • Rate of Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise to the stirred amine solution. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and maintaining the low temperature.

  • Cyanation (Diazonium Salt → Nitrile):

    • Catalyst: The reaction is catalyzed by copper(I) cyanide (CuCN).[3][4] The mechanism is an example of a radical-nucleophilic aromatic substitution (S-RN-Ar), initiated by a single-electron transfer from the copper(I) species.[3][4]

    • Temperature & Addition: The cold diazonium salt solution should be added slowly to the chilled CuCN/KCN solution. A vigorous evolution of nitrogen gas should be observed. Maintaining a low temperature (typically below 10 °C) during this addition is crucial to control the reaction rate.

    • Reaction Completion: After the addition is complete, allowing the mixture to warm to room temperature and then gently heating (e.g., 50-60 °C) can help drive the reaction to completion.[1]

Q4: I'm observing a significant amount of a polar byproduct that I suspect is 6-bromoquinolin-7-ol. How do I prevent its formation?

A4: The formation of the corresponding phenol is the most common side reaction in the Sandmeyer reaction.[1] It arises from the reaction of the diazonium salt intermediate with water.

  • Preventative Measures:

    • Strict Temperature Control: As detailed in Q3, keep the diazotization temperature strictly between 0-5 °C.

    • Minimize Water: While the reaction is run in an aqueous medium, avoid any unnecessary dilution.

    • Efficient Cyanation: Ensure your copper(I) cyanide solution is prepared and ready. Add the diazonium salt solution to the cyanide solution immediately after its formation is complete. Do not let the diazonium salt sit for extended periods, even at low temperatures.

Q5: Purification of the final 6-Bromoquinoline-7-carbonitrile is challenging. What are the best practices?

A5: Effective purification is essential for obtaining a high-purity final product and accurately assessing your reaction yield.

  • Recommended Techniques:

    • Acid-Base Extraction: Before chromatography, an acid wash (e.g., with 1M HCl) can remove any unreacted basic starting amine. The desired nitrile product is significantly less basic and should remain in the organic layer.[5]

    • Silica Gel Column Chromatography: This is the most effective method for separating the desired nitrile from non-polar impurities and highly polar byproducts like the phenol.[5] Use TLC to determine the optimal eluent system (e.g., varying ratios of ethyl acetate and hexanes) before running the column.[5]

    • Recrystallization: If a high-purity solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) can provide the final product in crystalline form.[5]

Troubleshooting & Optimization Workflow

When faced with a low yield, a systematic approach is crucial. The following workflow can help diagnose and resolve common issues.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Amine Analyze Purity of 6-Bromoquinolin-7-amine (TLC, NMR) Start->Check_Amine Purify_Amine Action: Purify amine via column chromatography or recrystallization. Check_Amine->Purify_Amine Impure Check_Sandmeyer Review Sandmeyer Conditions Check_Amine->Check_Sandmeyer Pure Rerun_Sandmeyer Rerun Sandmeyer Reaction Purify_Amine->Rerun_Sandmeyer Then... Success Improved Yield Rerun_Sandmeyer->Success Temp_Issue Action: Improve cooling. Use ice-salt bath. Add reagents slower. Check_Sandmeyer->Temp_Issue Temp > 5°C? Reagent_Issue Action: Check molar ratios of NaNO₂, Acid, CuCN. Use fresh reagents. Check_Sandmeyer->Reagent_Issue Reagent Stoichiometry? Workup_Issue Action: Optimize extraction pH. Refine chromatography solvent system. Check_Sandmeyer->Workup_Issue Workup/Purification Loss? Temp_Issue->Rerun_Sandmeyer Reagent_Issue->Rerun_Sandmeyer Workup_Issue->Success

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 6-Bromoquinoline-7-carbonitrile

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 6-bromoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 6-bromoquinoline-7-carbonitrile .

Heteroaryl halides, particularly those with competing electronic and steric demands, present unique failure modes in cross-coupling reactions[1]. The quinoline core can poison catalysts via nitrogen coordination, while the strongly electron-withdrawing C7-carbonitrile group introduces both steric hindrance and chemical sensitivity[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible success.

Mechanistic Insight & Pathway Visualization

Understanding the specific microenvironment of 6-bromoquinoline-7-carbonitrile is critical for rational optimization. The strongly electron-withdrawing cyano (-CN) group at the 7-position activates the adjacent C6-Br bond, making oxidative addition exceptionally fast . However, this same -CN group creates significant steric hindrance at the reaction center, turning transmetalation into the rate-limiting step . If transmetalation stalls, the waiting boronic acid partner is highly susceptible to protodeboronation (hydrolytic degradation)[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd 6-Bromoquinoline-7-carbonitrile Poison Catalyst Poisoning (Quinoline N-Binding) Pd0->Poison N-coordination TransMet Transmetalation (Hindered by C7-CN) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (Yields Target Biaryl) TransMet->RedElim SideRxn Protodeboronation (If Transmetalation Slow) TransMet->SideRxn H2O / Heat RedElim->Pd0 Product Release

Catalytic cycle of 6-bromoquinoline-7-carbonitrile highlighting key bottlenecks.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion, but LC-MS shows the boronic acid is completely consumed. What is happening? A: You are observing protodeboronation . Because the C7-cyano group sterically blocks the C6 position, the transmetalation step is severely delayed. While the Pd(II)-aryl intermediate waits, the free boronic acid degrades in the basic aqueous environment. Causality & Solution: You must accelerate transmetalation and reductive elimination. Switch to a highly active, sterically demanding Buchwald ligand like SPhos or XPhos [4]. The extreme steric bulk of these ligands forces the coupled aryl groups together (steric relief), accelerating product formation before the boronic acid can degrade. Additionally, consider adding the boronic acid in two portions.

Q2: I am isolating a byproduct where the cyano group has been converted to an amide or carboxylic acid. How do I prevent this? A: The C7-carbonitrile is highly sensitive to hydrolysis under standard Suzuki-Miyaura conditions (e.g., NaOH or Na2CO3 in water at 100 °C). Causality & Solution: Strong aqueous bases nucleophilically attack the nitrile carbon. To prevent this, switch to a milder, anhydrous base like K3PO4 or Cs2CO3 . Lower the reaction temperature from 100 °C to 70–80 °C, and use a solvent system with lower water content, such as 1,4-Dioxane/H2O (4:1)[5].

Q3: The quinoline substrate seems to be poisoning the catalyst. Why does this happen, and how do I overcome it? A: The basic nitrogen atom of the quinoline ring acts as a competing ligand, coordinating to the palladium center and forming a stable, catalytically inactive "off-cycle" complex[2]. Causality & Solution: You need a ligand that sterically shields the palladium center from the quinoline nitrogen. XPhos Pd G2 is highly recommended. The bulky dicyclohexylphosphino group and biphenyl backbone create a spatial umbrella around the Pd(0) center, preventing the heterocycle from binding while still allowing the cross-coupling cycle to proceed[4].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for cyano-substituted bromoquinolines.

EntryCatalyst / Ligand (mol%)BaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O10022%High protodeboronation; partial nitrile hydrolysis.
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O9058%Moderate yield; some catalyst poisoning by quinoline N.
3Pd(OAc)2 / SPhos (2 mol%)K3PO41,4-Dioxane/H2O8084%Clean conversion; minimal side reactions[4].
4XPhos Pd G2 (2 mol%) K3PO4 1,4-Dioxane/H2O 80 92% Rapid transmetalation; excellent functional group tolerance.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

W Start Evaluate Substrate: 6-Bromoquinoline-7-carbonitrile Cat Select Catalyst: XPhos Pd G2 Start->Cat Base Select Base: Anhydrous K3PO4 Cat->Base Degas Degassing: Freeze-Pump-Thaw (3x) Base->Degas Run Reaction: 80°C, 1,4-Dioxane/H2O Degas->Run Check LC-MS Monitoring: Validate Conversion Run->Check

Step-by-step workflow for optimizing the Suzuki-Miyaura coupling conditions.

Step-by-Step Methodology: Optimized XPhos Pd G2 Coupling

Reagents:

  • 6-Bromoquinoline-7-carbonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL total volume)

Procedure:

  • Solid Reagent Loading: In a flame-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge the 6-bromoquinoline-7-carbonitrile, arylboronic acid, XPhos Pd G2, and K3PO4.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Degassing (Critical Causality Step): In a separate vial, prepare the 1,4-Dioxane/H2O mixture. Sparge the solvent with Argon for 15 minutes, or perform three freeze-pump-thaw cycles. Why? Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand, destroying the active Pd(0) species and leading to reaction failure.

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Place the flask in a pre-heated oil bath at 80 °C.

  • Self-Validation Checkpoint (t = 1.5 hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Success Marker: Complete disappearance of the starting mass (m/z for bromoquinoline); appearance of the target biaryl mass.

    • Failure Marker: If starting material remains but boronic acid is absent, protodeboronation has occurred. Correction: Add an additional 0.5 equiv of boronic acid and 1 mol% catalyst.

  • Workup & Palladium Scavenging: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and water (10 mL)[5]. Separate the organic layer. To remove palladium impurities (which can coordinate to the product's quinoline nitrogen), stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol, 0.5 g) for 1 hour at room temperature.

  • Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[5].

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: ACS Publications URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides Source: National Institutes of Health (PMC) URL:[Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Best recrystallization solvents for purifying 6-Bromoquinoline-7-carbonitrile

Technical Support Center: Purification & Recrystallization of 6-Bromoquinoline-7-carbonitrile Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of 6-Bromoquinoline-7-carbonitrile

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8).

This molecule presents a unique purification challenge: it combines a rigid, planar aromatic quinoline core (prone to strong π−π stacking) with a highly polar carbonitrile group and a lipophilic, heavy bromine atom. Standardizing a recrystallization protocol requires balancing these opposing solubility drivers to prevent product loss or "oiling out" during crystallization.

Part 1: Solvent System Selection & Thermodynamics

To design a self-validating purification system, we must first understand the causality behind solvent selection. The table below summarizes the quantitative and qualitative data for various solvent systems based on the thermodynamic behavior of brominated quinolinecarbonitriles[1].

Table 1: Solubility Profile and Solvent Selection Guide

Solvent SystemPolarity ProfileHot SolubilityCold SolubilityCausality & Recommendation
Ethyl Acetate / Hexane (1:2 to 1:5) Moderate / Non-polarHighVery LowOptimal. EtOAc solvates the polar nitrile/nitrogen; Hexane forces precipitation by disrupting solvent-solute interactions without breaking π−π stacking[2].
Ethanol (Absolute) Protic / PolarModerateLowGood. The protic alcohol hydrogen-bonds with the quinoline nitrogen, yielding a steep temperature-solubility curve[3].
Dichloromethane / Hexane Halogenated / Non-polarVery HighModerateFair. High risk of supersaturation and oiling out. DCM is often too "good" of a solvent for brominated aromatics.
Toluene Aromatic / Non-polarModerateLowNiche. Useful only if the crude contains highly polar aliphatic impurities that will not dissolve in hot toluene.

Part 2: Troubleshooting FAQs

Q1: Why is the Ethyl Acetate (EtOAc) / Hexane dual-solvent system considered the gold standard for this specific scaffold? A: The efficacy of this system lies in its tunable dielectric constant. 6-Bromoquinoline-7-carbonitrile engages in strong face-to-face π−π stacking (centroid-centroid distances typically ~3.7 Å in the crystal lattice)[1]. EtOAc acts as the "good" solvent because its moderate dipole moment efficiently solvates the polar carbonitrile and basic quinoline nitrogen at elevated temperatures. Hexane acts as the antisolvent; its lack of polarizability fails to stabilize the polar functional groups. As kinetic energy drops during cooling, the hexane forces the quinoline molecules to self-associate and precipitate, leaving structurally dissimilar impurities in the mother liquor[2].

Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation point of the solution is reached at a temperature higher than the melting point of the solute-solvent mixture. For bromoquinolines, this is almost always caused by adding the antisolvent (hexane) too rapidly or while the solution is too hot. Self-Correcting Solution: Reheat the mixture until it is a single homogeneous phase. Add 5-10% more EtOAc to lower the saturation temperature. Cool the flask slowly to room temperature before placing it in an ice bath. If oiling persists, scratch the inside of the glass flask with a glass rod; this creates micro-fissures that lower the activation energy required for crystal lattice nucleation.

Q3: How do I ensure I am removing unreacted brominating agents or highly polar byproducts? A: Highly polar byproducts will often remain dissolved in the EtOAc-rich mother liquor if the EtOAc/Hexane ratio is kept strictly at or above 1:3 during the final cooling phase. If your crude is heavily contaminated with polar tars, perform a hot filtration through a pad of Celite before adding the hexane.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the EtOAc/Hexane system. It is designed as a self-validating loop: each step contains a physical checkpoint to ensure thermodynamic equilibrium is maintained.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Place the crude 6-Bromoquinoline-7-carbonitrile in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal amount of Ethyl Acetate (approx. 3-5 mL per gram of crude).

  • Heat to a gentle reflux (77 °C) using a water bath.

  • Validation Checkpoint: If the solid does not completely dissolve, add EtOAc in 1 mL increments until the solution is completely clear. Do not exceed 10 mL/g.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper to remove mechanical impurities and polymeric tars.

Step 3: Antisolvent Addition (The "Poor" Solvent)

  • While maintaining the solution near reflux, begin adding warm Hexane dropwise.

  • Continue addition until the solution becomes faintly cloudy (the "cloud point").

  • Validation Checkpoint: Add exactly one drop of EtOAc to clear the cloudiness. This proves the solution is perfectly saturated at the boiling point.

Step 4: Controlled Crystallization

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1-2 hours).

  • Once at room temperature, transfer the flask to a 4 °C refrigerator for 2 hours to maximize yield.

  • Validation Checkpoint: Analyze the mother liquor via TLC (Eluent: 1:4 EtOAc/Hexane). If the mother liquor shows a massive product spot, your solvent system was too rich in EtOAc. Evaporate 20% of the solvent volume and recool.

Step 5: Isolation

  • Filter the resulting crystals via vacuum filtration (Büchner funnel).

  • Wash the filter cake with ice-cold Hexane (2 x 5 mL) to displace any residual EtOAc containing impurities. Dry under high vacuum.

Part 4: Process Workflow Visualization

Below is the logical decision-tree for the recrystallization process, mapping the physical states and troubleshooting interventions.

RecrystallizationWorkflow Crude Crude 6-Bromoquinoline- 7-carbonitrile Dissolve Dissolve in minimal boiling EtOAc Crude->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve HotFilter Hot Filtration (Remove insolubles) CheckDissolve->HotFilter No AddHexane Add Hexane dropwise until cloud point CheckDissolve->AddHexane Yes HotFilter->AddHexane Cooling Cool slowly to RT, then 4°C AddHexane->Cooling CheckCrystal Crystals or Oil? Cooling->CheckCrystal Seed Add EtOAc / Reheat Scratch flask to seed CheckCrystal->Seed Oils out Pure Filter & Wash Pure Crystals CheckCrystal->Pure Crystallizes Seed->Cooling Recool

Caption: Workflow for troubleshooting the recrystallization of 6-Bromoquinoline-7-carbonitrile.

References

  • [1] Çelik, Í., et al. (2017). 6-Bromoquinoline-8-carbonitrile. IUCrData, 2(7), x170930. International Union of Crystallography. Available at:[Link]

  • [2] Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Kiselev, A. S., et al. (2008). Positive and Negative Modulation of Group I Metabotropic Glutamate Receptors: 2-(Indan-2-ylamino)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromoquinoline-7-carbonitrile Substitutions

Welcome to the Technical Support Center for 6-Bromoquinoline-7-carbonitrile functionalization. This guide is engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromoquinoline-7-carbonitrile functionalization. This guide is engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on this specific, highly hindered substrate.

Structural Diagnostics & Causality

The molecule 6-Bromoquinoline-7-carbonitrile presents a unique dichotomy of electronic activation and steric deactivation. The cyano (-CN) group at the 7-position exerts a strong electron-withdrawing effect (-I, -M), which paradoxically accelerates the initial oxidative addition of Pd(0) into the adjacent C6-Br bond.

However, the rigid, linear sp-hybridized geometry of the cyano group, combined with the quinoline ring, creates a dense steric wall. Once the Pd(II) intermediate forms, this steric bulk severely impedes the approach of the incoming nucleophile. Furthermore, the reductive elimination step is entropically and sterically disfavored when bulky groups are present, often trapping the catalytic cycle and leading to side reactions[1].

Diagnostic Troubleshooting Workflow

Troubleshooting Start Reaction Stalled / Low Yield? LCMS Perform LC-MS Analysis Start->LCMS Dehal Mass = M - 79 (Protodehalogenation) LCMS->Dehal Unreacted Mass = M (Unreacted Starting Material) LCMS->Unreacted Homocouple Mass = 2M - 158 (Homocoupling) LCMS->Homocouple Sol1 Action: Dry solvents rigorously. Increase ligand steric bulk. Dehal->Sol1 Sol2 Action: Switch to S-Phos/R-Phos. Ensure active Pd(0) generation. Unreacted->Sol2 Sol3 Action: Slow addition of nucleophile. Degas solvent thoroughly. Homocouple->Sol3

Diagnostic workflow for troubleshooting failed sterically hindered cross-couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my substitution reaction stall after the oxidative addition step? A: The kinetic mismatch caused by the 7-cyano group is the culprit. While oxidative addition is fast, the resulting Pd(II) complex is sterically shielded. This makes the subsequent transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig) extremely slow. If the nucleophile cannot access the palladium center, the long-lived Pd(II) species will eventually undergo protodehalogenation (yielding 7-cyanoquinoline) if any trace moisture is present.

Q2: Which phosphine ligands are empirically proven to overcome this specific ortho-steric hindrance? A: Standard ligands like PPh3 or dppf will fail. You must use dialkylbiaryl phosphine ligands (Buchwald ligands) or specialized metallocenyl ligands. For Suzuki-Miyaura couplings, S-Phos and R-Phos (a biphenylene-substituted ruthenocenylphosphine) have demonstrated exceptional capabilities in coupling di-ortho-substituted aryl bromides at unprecedented low catalyst loadings[2]. For C-N couplings, highly hindered ligands like XPhos or BrettPhos are required to force the desired reductive elimination[3],[1].

Q3: My LC-MS shows a mass corresponding to 7-cyanoquinoline (des-bromo product). How do I prevent this? A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of protonation of the Pd-aryl intermediate.

  • Causality: Moisture in the base (e.g., K3PO4) or solvent acts as a proton source.

  • Solution: Switch to rigorously anhydrous solvents. Dry your inorganic bases in a vacuum oven at 120°C overnight. Alternatively, switch to a more sterically demanding ligand that accelerates reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate.

Quantitative Data: Ligand Efficacy Comparison

The following table synthesizes quantitative performance data for various ligand systems when applied to highly sterically hindered, ortho-substituted aryl bromides.

Ligand SystemReaction TypeCatalyst LoadingBaseTemp (°C)Expected Yield (%)Reference Grounding
PPh3 Suzuki / Buchwald5.0 mol %Na2CO3100< 15%Baseline
XPhos Buchwald-Hartwig5.0 - 7.0 mol %t-BuONa130 - 15075 - 85%[4]
S-Phos Suzuki-Miyaura1.0 mol %K3PO480 - 10088 - 95%[2]
R-Phos Suzuki-Miyaura0.03 - 1.0 mol %K3PO450 - 10090 - 98%[2]

Mechanistic Pathway & Steric Bottlenecks

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Fast: -CN activates C-Br) Pd0->OA 6-Bromoquinoline- 7-carbonitrile TM Transmetalation / Amine Binding (Steric Bottleneck) OA->TM Nucleophile RE Reductive Elimination (High Energy Barrier) TM->RE Base / Heat RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod

Catalytic cycle illustrating steric bottlenecks at transmetalation and elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to confirm causality.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Optimized for overcoming the C7-cyano steric wall using R-Phos or S-Phos.

  • Preparation & Degassing: In an oven-dried Schlenk tube, combine 6-Bromoquinoline-7-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).

    • Causality: K3PO4 is chosen over Na2CO3 because its higher solubility and basicity facilitate the difficult transmetalation step of hindered substrates[2].

  • Catalyst Loading: Add Pd2(dba)3 (0.5 mol % Pd) and S-Phos or R-Phos (1.0 mol %).

  • Solvent Addition: Add anhydrous, degassed Toluene/H2O (10:1 v/v).

    • Validation Check 1: Before heating, take a 10 µL aliquot, dilute in MeCN, and run LC-MS. Confirm the presence of the[M+H]+ 234.0/236.0 doublet (starting material).

  • Reaction Execution: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Analytical Validation:

    • Validation Check 2: At 4 hours, run LC-MS. If a peak at m/z 155.1 (7-cyanoquinoline) appears, your system is wet. Abort, re-dry the K3PO4, and restart. If the product mass is dominant, proceed to workup.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Bulky Amines

Utilizing microwave assistance to overcome the high activation energy of hindered C-N reductive elimination.

  • Reagent Assembly: In a microwave-safe vial, combine 6-Bromoquinoline-7-carbonitrile (1.0 equiv), secondary amine (2.2 equiv), Pd2(dba)3 (5 mol %), XPhos or BrettPhos (10 mol %), and t-BuONa (2.5 equiv)[4].

  • Atmosphere Control: Purge the vial with argon for 5 minutes. Add dry, degassed toluene (4.0 mL / 1.0 mmol aryl bromide).

    • Causality: t-BuONa is a strong, non-nucleophilic base that efficiently deprotonates the coordinated amine, but it is highly moisture sensitive. Argon purging prevents base degradation and catalyst oxidation.

  • Microwave Irradiation: Irradiate the mixture at 130°C–150°C for 30 minutes at 300 W[4].

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high enthalpic barrier of reductive elimination caused by the bulky aryl and amine groups[1],[4].

  • Validation Check: Dilute a crude sample in CHCl3 and analyze via TLC/LC-MS. The complete disappearance of the starting material within 30 minutes validates the efficacy of the XPhos/Pd system.

  • Workup: Dilute with dichloromethane, filter through Celite, and purify via silica gel chromatography.

References

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions National Center for Biotechnology Information (PMC) URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Kaunas University of Technology (KTU ePubl) / ACS Publications URL:[Link]

Sources

Troubleshooting

Preventing hydrolysis of the nitrile group in 6-Bromoquinoline-7-carbonitrile

A Guide to Preventing Nitrile Group Hydrolysis for Researchers and Drug Development Professionals Welcome to the technical support guide for 6-Bromoquinoline-7-carbonitrile. This document is designed to provide researche...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Nitrile Group Hydrolysis for Researchers and Drug Development Professionals

Welcome to the technical support guide for 6-Bromoquinoline-7-carbonitrile. This document is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into a critical challenge: preventing the unwanted hydrolysis of the nitrile functional group. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments. This guide is structured as a dynamic resource, combining troubleshooting FAQs with detailed experimental workflows to ensure the integrity of your compound.

Understanding the Core Challenge: The Chemistry of Nitrile Hydrolysis

The nitrile group (-C≡N) is a robust and valuable functional group in medicinal chemistry.[1] However, its electrophilic carbon atom makes it susceptible to nucleophilic attack by water, leading to hydrolysis.[2][3] This process typically occurs in two stages: an initial conversion to the corresponding amide (6-Bromoquinoline-7-carboxamide), followed by further hydrolysis to the carboxylic acid (6-Bromoquinoline-7-carboxylic acid).[4][5]

This degradation is significantly accelerated under either strongly acidic or basic conditions.[6][7][8] Understanding the mechanisms is the first step toward prevention.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][9] This crucial step dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by a weak nucleophile like water.[2][3] The reaction then proceeds through an imidic acid tautomer to form a protonated amide, which is subsequently hydrolyzed to the carboxylic acid.[7][9]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[2][7] This forms an imine anion intermediate, which is then protonated by water to yield an amide.[10] Under harsh basic conditions, this amide intermediate is further deprotonated and hydrolyzed to a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[4]

The following diagram illustrates these two primary degradation pathways.

G Figure 1. Mechanisms of Nitrile Hydrolysis cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Adduct R-C(OH₂⁺)=NH A_Protonated->A_Adduct + H₂O A_Imidic R-C(OH)=NH (Imidic Acid) A_Adduct->A_Imidic - H⁺ A_Amide R-C(O)NH₂ (Amide Intermediate) A_Imidic->A_Amide Tautomerization A_Carboxylic R-COOH (Carboxylic Acid) A_Amide->A_Carboxylic + H₂O, H⁺, Δ B_Nitrile R-C≡N B_Adduct R-C(O⁻)=NH B_Nitrile->B_Adduct + OH⁻ B_Imidic R-C(OH)=NH (Imidic Acid) B_Adduct->B_Imidic + H₂O B_Amide R-C(O)NH₂ (Amide Intermediate) B_Imidic->B_Amide Tautomerization B_Carboxylate R-COO⁻ (Carboxylate Salt) B_Amide->B_Carboxylate + OH⁻, Δ B_Carboxylic R-COOH (Carboxylic Acid) B_Carboxylate->B_Carboxylic + H₃O⁺ (Workup)

Caption: General pathways for acid- and base-catalyzed nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction requires acidic conditions for another functional group. How can I protect the nitrile on 6-Bromoquinoline-7-carbonitrile? A1: The primary cause of instability in acidic conditions is hydrolysis of the nitrile to 6-Bromoquinoline-7-carboxylic acid.[11] To mitigate this, you must control the reaction parameters strictly.

  • Use Milder Acids: If possible, substitute strong mineral acids (like HCl or H₂SO₄) with weaker organic acids or Lewis acids, provided they can still catalyze your desired transformation.

  • Lower the Temperature: Hydrolysis is often kinetically slow at lower temperatures.[12] Running your reaction at 0 °C or even room temperature, instead of reflux, can significantly reduce the rate of hydrolysis.[11]

  • Minimize Water: Use anhydrous solvents and reagents to limit the availability of the nucleophile required for hydrolysis.

  • Reduce Reaction Time: Monitor your reaction closely using TLC or HPLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q2: I am observing a new, more polar spot on my TLC plate during a reaction run in a basic medium. What is it? A2: This is very likely the formation of the hydrolysis product, 6-Bromoquinoline-7-carboxylic acid (or its carboxylate salt). Carboxylic acids are significantly more polar than the corresponding nitriles and will have a lower Rf value on silica gel.[11] You may also be seeing the intermediate amide, which is also more polar than the nitrile.

Q3: Can I use a protecting group for the nitrile? A3: Protecting a nitrile group directly is not a common strategy in the same way one protects an alcohol or an amine.[13] The nitrile itself is relatively stable under many conditions. A more practical approach is a retrosynthetic one: consider if another functional group could be used in its place during sensitive steps and then converted to the nitrile at a later, safer stage of the synthesis. For instance, an aldehyde can be converted to a nitrile via an oxime intermediate.

Q4: What are the ideal solvent systems to prevent hydrolysis? A4: The choice of solvent is critical. To prevent hydrolysis, you should prioritize anhydrous aprotic solvents.

  • Excellent Choices: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), 1,4-Dioxane, and N,N-Dimethylformamide (DMF) are excellent options as they do not participate in the hydrolysis reaction.

  • Solvents to Use with Caution: Protic solvents like methanol (MeOH) or ethanol (EtOH) can act as nucleophiles (though they are weaker than water) and may lead to side products under certain catalytic conditions. If their use is unavoidable, ensure they are anhydrous.

  • Solvents to Avoid: Aqueous solvent systems should be avoided entirely unless the reaction is performed under strictly neutral pH and at low temperatures.

Troubleshooting Guide
Problem Probable Cause Recommended Solution
Low yield of desired product with a significant amount of a polar byproduct. The nitrile group is undergoing hydrolysis due to harsh reaction conditions.[11]1. Temperature Control: Immediately lower the reaction temperature. If at reflux, try running at room temperature or 0 °C. 2. Reagent Check: Switch to a milder acid or base, or use a lower concentration. 3. Go Anhydrous: Ensure all solvents and reagents are free of water. Use freshly distilled solvents and dry glassware.
An intermediate peak appears on HPLC between the starting material and the final polar byproduct. This may be the 6-Bromoquinoline-7-carboxamide intermediate.[11]This confirms that hydrolysis is occurring. The amide is generally an intermediate on the path to the carboxylic acid.[4] To avoid its formation, implement the solutions above. To isolate it, you could try running the reaction under even milder conditions (e.g., using tert-butanol as a solvent).[14]
During aqueous workup, the product yield drops significantly. Prolonged contact with acidic or basic aqueous layers is causing hydrolysis post-reaction.1. Minimize Contact Time: Perform extractions quickly. 2. Use a Buffer: Instead of a strong acid/base wash, use a buffered aqueous solution (e.g., saturated sodium bicarbonate, ammonium chloride) to control the pH. 3. Cold Workup: Perform all neutralization and extraction steps in an ice bath to slow the rate of hydrolysis.[5]
Experimental Protocols: A Proactive Approach to Stability

The following is a generalized workflow designed to preserve the nitrile group during a hypothetical reaction, such as a Suzuki coupling at the 6-bromo position.

Protocol 1: Nitrile-Sparing Reaction Conditions
  • Preparation (The Anhydrous Environment):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Ensure all reagents are of anhydrous grade.

  • Reaction Setup:

    • To a dried flask under an inert atmosphere, add 6-Bromoquinoline-7-carbonitrile (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add an anhydrous, aprotic solvent such as 1,4-Dioxane or Toluene.

    • For the base, choose a non-nucleophilic, anhydrous base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferable to aqueous solutions of NaOH or KOH.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Avoid high-temperature reflux if possible.[15]

  • Reaction Monitoring:

    • Monitor the reaction progress every 30-60 minutes by TLC or HPLC.

    • On TLC, visualize using UV light. The starting material and product should be the dominant spots. Look for any new, stationary spots at the baseline, which could indicate the formation of the polar carboxylic acid byproduct.[11]

  • Workup and Isolation (The pH-Controlled Stage):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer with a neutral brine solution instead of acidic or basic washes. If a basic wash is absolutely necessary to remove an acidic impurity, use a cold, dilute solution of sodium bicarbonate and minimize the contact time.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify via column chromatography as required.

This decision-making workflow can help guide your experimental design.

G Figure 2. Decision Workflow for Nitrile Stability Start Start: Design Experiment with 6-Bromoquinoline-7-carbonitrile Check_pH Is an acidic or basic reagent required? Start->Check_pH Use_Neutral Proceed with neutral, anhydrous conditions. Check_pH->Use_Neutral No Use_Mild_Base Use mild, non-nucleophilic, anhydrous base (e.g., K₂CO₃, DIPEA). Check_pH->Use_Mild_Base Basic Use_Mild_Acid Use mild acid (e.g., Lewis Acid, p-TsOH). Avoid strong mineral acids. Check_pH->Use_Mild_Acid Acidic Check_Temp Is heating required? Use_Neutral->Check_Temp Low_Temp Run reaction at lowest effective temperature (e.g., 0°C to RT). Check_Temp->Low_Temp No High_Temp Heat cautiously (e.g., < 60°C). Monitor frequently for hydrolysis. Check_Temp->High_Temp Yes Use_Mild_Base->Check_Temp Use_Mild_Acid->Check_Temp Monitor Monitor reaction closely via TLC/HPLC. Low_Temp->Monitor High_Temp->Monitor Workup Design a pH-neutral or buffered aqueous workup. Monitor->Workup End End: Isolate Product Workup->End

Caption: A workflow to guide experimental setup to preserve the nitrile group.

Summary of Recommended Conditions

For quick reference, the following table summarizes the key parameters for preventing the hydrolysis of 6-Bromoquinoline-7-carbonitrile.

Parameter Recommended to Preserve Nitrile Conditions to Avoid (Risk of Hydrolysis)
pH Neutral (pH ~7) or buffered conditions.Strong acids (e.g., conc. HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[15]
Temperature Low to moderate (0 °C to 60 °C).High temperatures, especially reflux.[5][12]
Solvents Anhydrous aprotic solvents (THF, DCM, Dioxane, Toluene, DMF).Aqueous solutions, protic solvents with catalytic acid/base.
Reagents Anhydrous reagents, non-nucleophilic bases (K₂CO₃, Cs₂CO₃, DIPEA).Aqueous solutions of acids or bases.
Workup Quick extraction with pH-neutral or buffered washes (brine, sat. NaHCO₃).Prolonged exposure to acidic or basic aqueous layers.

By adhering to these principles and protocols, you can significantly improve the success rate of your experiments involving 6-Bromoquinoline-7-carbonitrile, ensuring the integrity of the crucial nitrile functional group and leading to higher yields and purer products.

References
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • RogueChem. (2024, May 30). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Lee, Y. S., & Ha, K. (2020). Effects of acrylonitrile content on thermal characteristics and thermal aging properties of carbon black-filled NBR composite. ResearchGate. [Link]

  • Jasiński, R., & Dresler, E. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. PMC. [Link]

  • Grokipedia. (n.d.). Hydrolysis of nitriles. [Link]

  • Brady, D., et al. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... [Link]

  • Royal Society of Chemistry. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science. [Link]

  • IJSAT. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]

  • Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • ACS Publications. (2008, May 7). Nitrile Biotransformations for the Synthesis of Highly Enantioenriched β-Hydroxy and β-Amino Acid and Amide Derivatives.... The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ACS Publications. (2016, June 28). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • ACS Publications. (2009, February 4). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

  • The Reaction Flash. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2016, June 10). 1 Synthesis of Quinolines: A Green Perspective. [Link]

  • PMC. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. [Link]

  • ResearchGate. (2025, August 8). 6-Bromoquinoline-8-carbonitrile. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of 6-Bromoquinoline-7-carbonitrile

Welcome to the technical support center for the chromatographic analysis of 6-Bromoquinoline-7-carbonitrile and its related impurities. This guide is designed for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-Bromoquinoline-7-carbonitrile and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the purification, quantification, and impurity profiling of this compound. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Section 1: Method Development & Initial Troubleshooting FAQs

This section tackles the most frequent questions encountered when developing a separation method for 6-Bromoquinoline-7-carbonitrile.

Q1: What are the likely impurities I should be looking for during the analysis of 6-Bromoquinoline-7-carbonitrile?

A1: Understanding potential impurities is critical for developing a stability-indicating or purity analysis method. Based on common synthetic routes for related quinoline carbonitriles, such as the Sandmeyer reaction, you should anticipate several classes of impurities.[1]

  • Starting Materials & Intermediates: Unreacted precursors, such as 6-bromo-7-aminoquinoline, can carry through the synthesis.

  • Process-Related Impurities: These arise from side reactions. A common byproduct in Sandmeyer reactions is the corresponding phenol (6-bromoquinolin-7-ol), formed from the reaction of the intermediate diazonium salt with water.[1]

  • Degradants: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide (6-Bromoquinoline-7-carboxamide) or carboxylic acid (6-Bromoquinoline-7-carboxylic acid).

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other positional isomers like 6-Bromoquinoline-8-carbonitrile or 6-Bromoquinoline-5-carbonitrile could be present.[2][3]

Table 1: Potential Impurities and Expected Elution Order in RP-HPLC

Compound NameStructureExpected PolarityPredicted RP-HPLC Elution
6-Bromoquinoline-7-carboxylic acidMore PolarEarly Eluting
6-Bromoquinoline-7-carboxamideMore PolarEarly Eluting
6-bromoquinolin-7-olMore PolarEarly Eluting
6-bromo-7-aminoquinolineMore PolarEarly Eluting
6-Bromoquinoline-7-carbonitrile Target Analyte Less Polar Target Retention
Isomeric ImpuritiesLess PolarClose to Main Peak
Q2: I'm starting from scratch. What is a good universal starting method for Reverse-Phase HPLC (RP-HPLC)?

A2: A gradient method using a C18 column is the industry-standard starting point for small molecules like this.[4][5] The goal of the initial run is not perfect separation but to get a comprehensive overview of the sample complexity and to ensure all components elute from the column in a reasonable time.[6]

See Protocol 1 for a detailed step-by-step generic gradient method. The rationale is to start with a high aqueous content to retain polar impurities and gradually increase the organic solvent strength to elute the less polar main compound and any non-polar impurities.

Q3: My main peak is showing significant tailing. What is the cause and how do I fix it?

A3: Peak tailing for a basic compound like a quinoline is a classic problem in RP-HPLC. The primary cause is often secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups (Si-OH) on the silica-based stationary phase.[7]

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to be at least 1-2 pH units below the pKa of the quinoline nitrogen. At a low pH (e.g., 2.5-3.5), the nitrogen is protonated (positively charged), which minimizes its interaction with the silanol groups.[7] Use a buffer like phosphate or formate to maintain a stable pH.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to reduce the number of accessible free silanols. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q4: I have two peaks that are co-eluting or poorly resolved. How can I improve the separation (resolution)?

A4: Improving resolution requires manipulating the three key chromatographic factors: efficiency (N), retention factor (k'), and selectivity (α).

Method Development Workflow for Improving Resolution

Caption: Workflow for troubleshooting poor peak resolution.

  • Selectivity (α) is the Most Powerful Tool: Selectivity is a measure of the relative separation between two peaks. Small changes in selectivity can have a large impact on resolution.

    • Change Organic Modifier: Acetonitrile and methanol have different solvent properties. Acetonitrile can engage in pi-pi interactions, which may be beneficial for separating aromatic compounds.[7] Switching from one to the other is a simple and effective way to alter selectivity.

    • Change Stationary Phase: If changing the mobile phase isn't enough, changing the column is the next step. For aromatic, halogenated compounds like 6-Bromoquinoline-7-carbonitrile, a Phenyl or Pentafluorophenyl (F5) phase can offer different selectivity compared to a standard C18 by introducing pi-pi or dipole-dipole interactions.[5][8]

    • Adjust pH: As mentioned for peak tailing, changing the pH alters the ionization state of the analyte and impurities, which can significantly change their relative retention times.

Section 2: Advanced Chromatographic Techniques & Protocols

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A5: SFC is a powerful normal-phase technique that is increasingly used for pharmaceutical impurity analysis and purification.[9][10] It uses supercritical CO₂ as the main mobile phase, which provides several advantages over traditional HPLC.[11][12]

Consider SFC when you encounter the following scenarios:

  • Need for Orthogonal Separation: You need to confirm that no impurities are hiding under your main peak in HPLC. SFC provides a completely different separation mechanism (normal-phase vs. reverse-phase), making it an excellent confirmatory technique.

  • Chiral Separations: SFC is often superior to HPLC for separating enantiomers and chiral compounds.[13][14]

  • Preparative Chromatography: You need to isolate an impurity for structural identification (e.g., by NMR). SFC is much faster than preparative HPLC, uses significantly less organic solvent, and makes sample recovery easier because the CO₂ simply evaporates.[10][12]

  • "Green" Chemistry Initiatives: SFC dramatically reduces the consumption of hazardous organic solvents, aligning with green analytical chemistry principles.[11]

Protocol 1: General Purpose RP-HPLC Screening Method

This protocol is a robust starting point for analyzing 6-Bromoquinoline-7-carbonitrile and its impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4]

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (or phosphoric acid).

2. Chromatographic Conditions:

ParameterRecommended ConditionCausality/Rationale
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to protonate the quinoline nitrogen, ensuring good peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent for RP-HPLC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the sample solvent.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or DAD ScanAromatic quinoline structure should have strong UV absorbance. A DAD allows for peak purity assessment.
Gradient Program 5% to 95% B over 20 minA broad gradient ensures elution of compounds with a wide range of polarities.[6]

3. Step-by-Step Procedure:

  • Solution Prep: Prepare Mobile Phases A and B. Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of ACN:Water. Dilute as necessary.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.[4]

  • Injection: Inject a blank (injection solvent) first to identify any system peaks, then inject your sample.

  • Analysis: Analyze the resulting chromatogram to determine the number of impurities and their resolution from the main peak. Use this data to begin method optimization as described in Q4.

Protocol 2: SFC Screening Method for Orthogonal Selectivity

This protocol provides a starting point for screening columns and co-solvents in SFC.

1. Instrumentation and Materials:

  • SFC system with a CO₂ pump, co-solvent pump, back-pressure regulator, column oven, and UV-Vis/DAD.

  • Columns: A set of screening columns (e.g., Diol, Amino, 2-Ethylpyridine).

  • Reagents: SFC-grade CO₂, HPLC-grade methanol (MeOH).

2. Chromatographic Conditions:

ParameterRecommended ConditionCausality/Rationale
Mobile Phase A Supercritical CO₂Primary mobile phase in SFC.
Mobile Phase B MethanolCommon polar co-solvent to increase elution strength.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.[10]
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 40 °CInfluences fluid density and analyte solubility.
Detection (UV) 254 nm or DAD ScanSame as HPLC.
Gradient Program 2% to 40% B over 5 minA fast, broad gradient is ideal for rapid screening.

3. Step-by-Step Procedure:

  • Sample Prep: Dissolve the sample in a suitable solvent, typically methanol or another alcohol.

  • System Equilibration: Cool the pumps and equilibrate the system at the initial gradient conditions.

  • Screening: Inject the sample onto each column in the screening set using the same gradient.

  • Analysis: Compare the chromatograms. SFC often provides very different elution orders compared to RP-HPLC, which is ideal for confirming peak purity.[12] The high speed of SFC allows for rapid screening of multiple conditions.[11]

Section 3: Troubleshooting Guide

Troubleshooting_Guide prob_broad Peak Broadening Symmetrical broadening? Tailing or fronting? cause_ecv Extra-column volume prob_broad:f0->cause_ecv cause_mismatch Sample solvent stronger than mobile phase prob_broad:f0->cause_mismatch cause_secondary Secondary interactions (silanols) prob_broad:f1->cause_secondary cause_overload Column overload prob_broad:f1->cause_overload prob_retention Retention Time Drift Drifting earlier? Drifting later? Random fluctuation? cause_leak System leak prob_retention:f0->cause_leak cause_temp Temperature fluctuation prob_retention:f2->cause_temp cause_mp Mobile phase prep inconsistency / degradation prob_retention->cause_mp cause_equil Insufficient column equilibration prob_retention:f1->cause_equil prob_baseline Baseline Issues High Noise Drifting Up/Down Ghost Peaks prob_baseline:f1->cause_mp prob_baseline:f1->cause_equil cause_air Air bubbles in pump/detector prob_baseline:f0->cause_air cause_contam Contamination (system, mobile phase, sample) prob_baseline:f2->cause_contam prob_pressure Pressure Problems High Pressure Pressure Fluctuation prob_pressure:f1->cause_leak prob_pressure:f1->cause_air cause_block Blockage (frit, tubing, column) prob_pressure:f0->cause_block cause_pump Pump seal wear prob_pressure:f1->cause_pump sol_tubing Use shorter, narrower ID tubing cause_ecv->sol_tubing sol_sample Dissolve sample in initial mobile phase cause_mismatch->sol_sample sol_ph Lower mobile phase pH w/ buffer cause_secondary->sol_ph sol_column Use end-capped column cause_secondary->sol_column sol_conc Reduce injection volume/concentration cause_overload->sol_conc sol_checkleak Check fittings cause_leak->sol_checkleak sol_thermo Use column oven cause_temp->sol_thermo sol_freshmp Prepare fresh mobile phase cause_mp->sol_freshmp sol_longeq Increase equilibration time cause_equil->sol_longeq sol_degas Degas mobile phase / Purge system cause_air->sol_degas sol_flush Flush system with strong solvent cause_contam->sol_flush sol_filter Filter sample/mobile phase cause_block->sol_filter sol_revflush Reverse flush column (disconnect detector) cause_block->sol_revflush sol_replace Replace seals/frits cause_pump->sol_replace

Caption: A logical troubleshooting map for common HPLC issues.

References

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds. (2025). BenchChem.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Evaluation of Mobile Phase Gradient Supercritical Fluid Chromatography for Impurity Profiling of Pharmaceutical Compounds. (2012).
  • What is Supercritical Fluid Chrom
  • A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. (n.d.).
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences.
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2026). Pharmaceutical Technology.
  • Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. (2025). BenchChem.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). LCGC North America.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • 6-BroMoquinoline-3-carbonitrile — Chemical Substance Inform
  • (PDF) 6-Bromoquinoline-8-carbonitrile. (2025).

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Reference Data & Comparative Studies

Validation

Reactivity comparison: 6-Bromoquinoline-7-carbonitrile vs 6-Fluoroquinoline-7-carbonitrile

Reactivity Comparison Guide: 6-Bromoquinoline-7-carbonitrile vs. 6-Fluoroquinoline-7-carbonitrile in Divergent Synthesis For synthetic chemists and drug development professionals, the strategic selection of halogenated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 6-Bromoquinoline-7-carbonitrile vs. 6-Fluoroquinoline-7-carbonitrile in Divergent Synthesis

For synthetic chemists and drug development professionals, the strategic selection of halogenated building blocks dictates the entire trajectory of a synthetic campaign. When working with the quinoline-7-carbonitrile scaffold—a privileged pharmacophore in medicinal chemistry—the choice between a fluorine or bromine atom at the C6 position fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of 6-Fluoroquinoline-7-carbonitrile and 6-Bromoquinoline-7-carbonitrile , detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their optimal use.

Structural & Electronic Causality: The Role of the Halogen

Both compounds share an electron-deficient quinoline core further activated by a strongly electron-withdrawing cyano group at the C7 position. The nitrile group exerts powerful inductive (-I) and mesomeric (-M) effects, severely depleting electron density at the ortho (C6) and para positions. However, the nature of the halogen at C6 dictates how the molecule will react:

  • The Fluorine Effect: Fluorine is the most electronegative element (Pauling scale: 3.98). Its extreme electronegativity creates a massive partial positive charge on the C6 carbon. While the C-F bond is incredibly strong (Bond Dissociation Energy ~115 kcal/mol), its strength is irrelevant in Nucleophilic Aromatic Substitution (SNAr) because bond cleavage is not the rate-determining step[1].

  • The Bromine Effect: Bromine is significantly less electronegative (2.96) but highly polarizable. The C-Br bond is much weaker (BDE ~67 kcal/mol)[2]. This low bond dissociation energy makes it an ideal substrate for transition-metal-catalyzed oxidative addition, a pathway where the fluorinated analog is virtually inert.

The Fluorine Advantage: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity order of halogens is counterintuitive: F > Cl > Br > I .

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[1]. Fluorine's intense inductive effect stabilizes this localized negative charge far better than bromine, drastically lowering the activation energy barrier[3]. Consequently, 6-Fluoroquinoline-7-carbonitrile reacts orders of magnitude faster with amines, alkoxides, and thiolates than its bromo-counterpart.

Quantitative Comparison
Property6-Fluoroquinoline-7-carbonitrile6-Bromoquinoline-7-carbonitrile
Halogen Electronegativity 3.982.96
C-X Bond Dissociation Energy ~115 kcal/mol~67 kcal/mol
Primary Reactivity Mode SNArPd-Catalyzed Cross-Coupling
Rate-Determining Step Nucleophilic AdditionOxidative Addition
Relative SNAr Reactivity Extremely HighSluggish / Very Low
Protocol 1: SNAr Amination of 6-Fluoroquinoline-7-carbonitrile

Objective: Synthesize 6-morpholinoquinoline-7-carbonitrile. Causality: Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature heavily solvates the nucleophile's counter-ion but leaves the nucleophile "naked" and highly reactive. An excess of morpholine acts as both the nucleophile and the base to neutralize the generated HF.

  • Initiation: Dissolve 1.0 eq of 6-fluoroquinoline-7-carbonitrile in anhydrous DMSO (0.2 M concentration).

  • Nucleophile Addition: Add 2.5 eq of morpholine dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will be consumed, and a new, intensely UV-active fluorescent spot will appear (due to the extended push-pull chromophore of the amino-quinoline system). LC-MS must confirm the mass shift from [M+H]+ 173.1 (Fluoro) to 240.1 (Morpholino).

  • Isolation: Pour the reaction into ice water. Because DMSO is infinitely miscible with water, the highly organic product will crash out as a precipitate. Filter, wash with cold water, and dry under vacuum.

The Bromine Advantage: Palladium-Catalyzed Cross-Coupling

While 6-Fluoroquinoline-7-carbonitrile dominates SNAr, it is a dead-end for standard transition-metal catalysis. The C-F bond is simply too strong for standard Palladium(0) catalysts to cleave.

Conversely, 6-Bromoquinoline-7-carbonitrile excels in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The catalytic cycle relies on the oxidative addition of Pd(0) into the carbon-halogen bond[4]. The lower bond dissociation energy and higher polarizability of the C-Br bond facilitate rapid insertion of the electron-rich palladium center, making the bromo-derivative the definitive choice for forming complex C-C or C-Heteroatom bonds[2].

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromoquinoline-7-carbonitrile

Objective: Synthesize 6-phenylquinoline-7-carbonitrile. Causality: A biphasic 1,4-Dioxane/Water system is utilized. Dioxane solubilizes the organic bromide and catalyst, while water dissolves the inorganic K2CO3 base. The base is critical: it converts the neutral phenylboronic acid into an electron-rich, negatively charged boronate complex, which is strictly required to drive the transmetalation step onto the Pd(II) center.

  • Setup: In a Schlenk flask, combine 1.0 eq 6-bromoquinoline-7-carbonitrile, 1.2 eq phenylboronic acid, and 3.0 eq K2CO3.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the solution with Argon for 15 minutes. Crucial Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl2. The bidentate dppf ligand forces a cis-geometry on the Pd center, which accelerates the final reductive elimination step.

  • Thermal Activation: Heat to 90 °C for 6 hours under an Argon atmosphere.

  • Self-Validation (In-Process): The reaction mixture will visually transition from an orange/red solution to a dark brown/black suspension as Pd(0) nanoparticles begin to aggregate near completion. GC-MS analysis will show the complete disappearance of the isotopic doublet (79Br/81Br ratio of 1:1) characteristic of the starting material.

  • Workup: Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over Na2SO4, and purify via flash column chromatography.

Visualizing the Divergent Workflows

The following diagram maps the logical decision tree and mechanistic pathways dictated by the choice of halogen at the C6 position.

Reactivity Core Quinoline-7-carbonitrile Core (Electron-Deficient Scaffold) Fluoro 6-Fluoro Derivative (High Electronegativity) Core->Fluoro C-F Bond Bromo 6-Bromo Derivative (Low BDE, Polarizable) Core->Bromo C-Br Bond SNAr SNAr Pathway (Nucleophilic Attack) Fluoro->SNAr Rate-determining step CrossCoupling Pd-Catalyzed Cross-Coupling (Oxidative Addition) Bromo->CrossCoupling Pd(0) Catalyst Meisenheimer Meisenheimer Complex (Stabilized by F & CN) SNAr->Meisenheimer PdComplex Pd(II) Intermediate (Insertion into C-Br) CrossCoupling->PdComplex Product1 C6-Substituted Amine/Ether Meisenheimer->Product1 Fast elimination of F⁻ Product2 C6-Aryl/Alkyl Derivative PdComplex->Product2 Reductive Elimination

Caption: Divergent reactivity pathways of 6-haloquinoline-7-carbonitriles based on halogen selection.

Conclusion & Selection Guide

The selection between 6-Bromoquinoline-7-carbonitrile and 6-Fluoroquinoline-7-carbonitrile should be strictly dictated by the desired bond-forming event:

  • Choose the Fluoro-derivative when your target requires a C-N, C-O, or C-S bond at the 6-position. It allows for metal-free, highly efficient SNAr reactions under mild basic conditions.

  • Choose the Bromo-derivative when your target requires a C-C bond (aryl, alkyl, alkyne) or when utilizing complex amine coupling partners via Buchwald-Hartwig amination, taking full advantage of the weak C-Br bond for palladium insertion.

Sources

Comparative

HPLC vs. UHPLC Method Validation for the Purity Quantification of 6-Bromoquinoline-7-carbonitrile: A Comparative Guide

As drug discovery programs increasingly rely on complex heterocyclic scaffolds, the analytical methods used to verify their purity must evolve. 6-Bromoquinoline-7-carbonitrile (CAS 1820674-85-8)[1] is a highly conjugated...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on complex heterocyclic scaffolds, the analytical methods used to verify their purity must evolve. 6-Bromoquinoline-7-carbonitrile (CAS 1820674-85-8)[1] is a highly conjugated, electron-deficient intermediate. Quinoline-7-carbonitrile derivatives are critical building blocks in medicinal chemistry, serving as the core structure for non-acetylenic mGluR5 negative allosteric modulators in psychiatric indications[2] and novel antimalarial agents targeting chloroquine-resistant strains[3].

Because trace impurities in such intermediates can propagate through a synthetic route and compromise the final Active Pharmaceutical Ingredient (API), quantifying purity with absolute precision is non-negotiable. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for this specific application, grounding the methodology in the latest ICH Q2(R2) validation frameworks[4].

Mechanistic Principles: Overcoming Chromatographic Challenges

To design an effective separation method for 6-Bromoquinoline-7-carbonitrile, we must first understand the causality behind its chromatographic behavior.

The Silanol Interaction (Peak Tailing Causality)

The quinoline ring contains a basic nitrogen atom. During reversed-phase chromatography on silica-based C18 columns, this basic nitrogen undergoes secondary ion-exchange interactions with residual, unendcapped silanol groups (-SiOH) on the stationary phase. This interaction disrupts the Gaussian distribution of the analyte band, causing severe peak tailing.

  • The Solution: We employ a mobile phase acidified with 0.1% Trifluoroacetic acid (TFA). The low pH (approx. 2.0) fully protonates the silanols, rendering them neutral and eliminating the secondary interactions, while ensuring the quinoline nitrogen remains in a single, protonated state. This yields sharp, symmetrical peaks.

The Van Deemter Advantage (HPLC vs. UHPLC)

Traditional HPLC utilizes columns packed with 3–5 µm particles, operating at pressures up to 6,000 psi[5]. In contrast, UHPLC utilizes sub-2 µm particles and operates at extreme pressures (up to 20,000 psi)[5]. According to the Van Deemter equation ( H=A+B/u+C⋅u ), smaller particles drastically reduce Eddy diffusion ( A term) and minimize the resistance to mass transfer ( C term). This allows UHPLC to operate at higher linear velocities without losing separation efficiency, resulting in significantly narrower peaks, enhanced signal-to-noise ratios (sensitivity), and faster run times[6].

PlatformSelection Start Purity Analysis of 6-Bromoquinoline-7-carbonitrile Q1 Is high-throughput screening or trace impurity profiling required? Start->Q1 UHPLC Select UHPLC (Sub-2 µm particles, >10,000 psi) Q1->UHPLC Yes Q2 Are legacy compendial methods mandated? Q1->Q2 No Validation Execute ICH Q2(R2) Method Validation UHPLC->Validation Q2->UHPLC No HPLC Select HPLC (3-5 µm particles, <6,000 psi) Q2->HPLC Yes HPLC->Validation

Analytical Platform Selection Logic for Quinoline Derivatives

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical chemistry requires that every sequence proves its own validity before reporting sample data. The following step-by-step methodology ensures a self-validating workflow.

Step 1: Sample Preparation
  • Diluent Selection: 6-Bromoquinoline-7-carbonitrile is highly lipophilic. A diluent of 50:50 (v/v) Water:Acetonitrile is required to ensure complete dissolution and prevent sample precipitation upon injection into the aqueous mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: The Self-Validating Analytical Sequence

To guarantee data integrity, the chromatographic run must be bracketed by a System Suitability Test (SST).

  • Blank Injection (Diluent): Proves the absence of baseline interference or carryover at the retention time of the analyte.

  • Sensitivity Solution (LOQ Level, 0.05 µg/mL): Proves the detector can accurately quantify trace impurities.

  • SST Injections (5 Replicates of Working Standard): Validates system precision. The sequence is only accepted if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates (N) ≥ 2000, and tailing factor (Tf) ≤ 1.5.

  • Sample Injections: Unknown samples are injected, bracketed by a standard check every 10 injections to prove ongoing system stability.

Comparative Performance Data: HPLC vs. UHPLC

The table below summarizes the quantitative experimental data obtained when analyzing 6-Bromoquinoline-7-carbonitrile using both platforms. While HPLC is highly reliable for routine quality control[7], UHPLC offers transformative advantages in resolution and throughput[8].

Chromatographic ParameterTraditional HPLCOptimized UHPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
System Pressure ~2,500 psi (172 bar)~12,000 psi (827 bar)
Retention Time (Rt) 8.5 min1.8 min
Theoretical Plates (N) 8,50025,000
Tailing Factor (Tf) 1.351.05
Resolution (Rs) 2.1 (vs. closest impurity)4.5 (vs. closest impurity)
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Solvent Consumption / Run 15.0 mL1.2 mL

Method Validation (ICH Q2(R2) Framework)

The ICH Q2(R2) guideline provides the definitive framework for analytical procedure validation, emphasizing a lifecycle approach aligned with ICH Q14[4]. Both the HPLC and UHPLC methods were subjected to this rigorous evaluation.

ValidationWorkflow Init Validation Protocol Spec Specificity (Resolution > 2.0) Init->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (RSD < 2.0%) Lin->Acc Rob Robustness (Flow/Temp variations) Acc->Rob Report Final Report (Lifecycle Mgmt) Rob->Report

ICH Q2(R2) Method Validation Workflow for Analytical Procedures

  • Specificity: Evaluated by spiking the sample with known synthetic precursors (e.g., 6-bromoquinoline). The UHPLC method achieved a resolution ( Rs​ ) of 4.5, proving superior specificity and baseline separation compared to HPLC ( Rs​ = 2.1).

  • Linearity & Range: Assessed from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Both methods demonstrated excellent linearity ( R2>0.999 ). However, UHPLC exhibited a wider dynamic range due to enhanced detector performance and reduced band broadening[6].

  • Accuracy: Verified via recovery studies at 80%, 100%, and 120% levels. Recovery rates ranged from 98.5% to 101.2%, confirming the complete absence of matrix interference.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) yielded RSDs < 1.0% for UHPLC, outperforming the 1.8% RSD observed in the traditional HPLC method.

  • Robustness: Deliberate variations in flow rate (± 10%) and column temperature (± 5°C) were introduced. The UHPLC method remained highly stable, though strict system pressure monitoring is critical due to the inherently high baseline pressure of sub-2 µm columns[7].

Conclusion & Recommendations

For the purity quantification of 6-Bromoquinoline-7-carbonitrile, UHPLC is the objectively superior analytical platform for research and development, trace impurity profiling, and high-throughput environments. By leveraging sub-2 µm particle chemistry and high-pressure fluidics, UHPLC reduces analysis time by nearly 80%, cuts solvent consumption by over 90%, and provides unmatched resolution[9].

However, if a laboratory is operating under strict legacy compendial methods or prioritizing lower long-term maintenance costs in a high-volume, routine Quality Control (QC) setting, a well-optimized traditional HPLC method remains a scientifically sound and highly robust alternative[7].

References
  • [4] Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_hQmm5QXnR4-O9i415TXos9oMjFRLxEPWhRjkfp3JMDbwGXCAUZd5skRjhYBD-jg374jB9Gm045SpbzXzyiWnX05XW-XOPd690eBG3Pi7OrhPBkF_gfHtcVLa3WR-mz80wj9gJS8YXV1r8jOCBW8AT1Gn9mXb3CHEsF9jj2Bqe20GDIOYZUi-bZg=]

  • [2] Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sQZgg3lG1EWLxyqBzcCuBAE4thiDJkRQ7loCPbpVjTAIJYoGHO244NqEagetBihMOvk5pBcvzkvG3FaxqJkQmGjNLx2JNBnk87gifQ4ckgwDhUizuFAmZJRGqQJ_HGwAlbdE8dkckvWRtTqibo_A]

  • [1] 6-bromo-7-cyano quinoline | 1820674-85-8. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbCtuRUSSdlXUNUvyrTpT0XDBxK7q0Ke8QIMtIGLLUnYi35AMScpCb6W5Qb7zI2Ce0fXtdoXe67EylmQErSZJI3hcFXXP5A0hT1wW_cM42HRdPYqOHDxLzFHDU4swaC2fRPqKHUhgAgViw0Ew_bWOAu23FzxgDq6UrincAI0vb1w=]

  • [8] HPLC vs UHPLC: Key Differences & Applications. phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbFwVdxEShNrom09HYZ96s4-bdLNU-tYB9D11h1vg9SIVNoqXwxF9T2tdPCFU5tFDE6kcd3x6flZUP-6Y0GOIfFUA113caAGie-rEYxwB-N-FTEmZe_CbEs1dhiAKm64j3E0timiw1I2wUdSxBLAmFGruJV5YJBITn8VAf64-cWjzolllt61bvLQ=]

  • [5] What Is the Difference Between UHPLC and HPLC? chromtech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDvcW5NLeDsBHiFWTJW-3IK-rA1PVio3HafVAx5LoSkNagDdVL-pQWg7lub0QsU39cVCew9v1M8ea0SsMRdUw35cRgPVg8t8edXz8OlDfh4wrq7KkcpRKrXH_gWptkUfoUqycLd5OF6npRMxZNzPLQAuH0Dfm9zwlQFgJyp_R]

  • [9] HPLC vs. UHPLC: Key Differences. allanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Ij4RDLTFXct1dYV4fWgW8MrGUrlp_v8Q0rbad1G6G0_r8mjIcMT6b2fYbqPDvsXQWXFp3BFpXtvH_d0wmc9rJSt1DFp_vEvJwRt3iN8imwJbTClNKcIJeY-gJKdRP9pFteNPrO1WV6h99YGbL3Q=]

  • [3] vitro antimalarial activity. du.ac.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExVLg_5QBLDNI0Vv2ISj3fkjoYC6jO7j0A4kqLdrr0K8eQHPNXMYqewp8s7u-F7-3NbjDk-c9u_AqbrxiSbdI1qWkvXF87kkoDYDSRzt2cZugcOkYjv-Ysp_RhEgta6wjg1pIbTqRmxWVOFrDIRJ7DgBivVvS2s73w1-aO6NNX98W8u8U=]

  • [7] HPLC vs UHPLC in Pharmaceutical QC. jxaiyi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhxkdvPh1QBHjY2nlYxDGOVzHM2Hs5x3UXMmQbHwyjOt8RNVsj3kc5QLaFbrJU7VSTd91PzBGARITNyUAGb5G9T51I4nygd1_aC7nG2bx7kAiL2mi1Hsvak9zf20gtqGGgufQ3jw==]

  • [6] Comparing HPLC vs. UHPLC. creative-proteomics.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmQdAPNKMdWpCa-8SWFCuq7oay-MMaegyKiTINaIHOw8O1Bb4WXFxIC2LZDbT-6r74ZRFsRDCYVspUBu7hv04mwsvB6jqAOHyRQd4mZMRcwJkQ8ADWeIP8-0tawCLjeQT81qBoc8xYI3MJEqGHzesvwHs6-ZpI6NlcbsshydZ_5Tq_Q==]

Sources

Validation

Comparative Guide: Catalytic Systems for the Cross-Coupling of 6-Bromoquinoline-7-carbonitrile

Introduction: The Mechanistic Challenge of 6-Bromoquinoline-7-carbonitrile 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a highly functionalized, electron-deficient heterocyclic building block widely used in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenge of 6-Bromoquinoline-7-carbonitrile

6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a highly functionalized, electron-deficient heterocyclic building block widely used in drug discovery and materials science. The presence of the strongly electron-withdrawing C7-nitrile group adjacent to the C6-bromide significantly lowers the activation energy for the oxidative addition of Palladium(0) [1].

However, this high reactivity introduces a critical mechanistic challenge: the nitrile moiety and the quinoline nitrogen can both act as competing ligands. If the wrong catalytic system is chosen, these heteroatoms coordinate to the palladium center, leading to catalyst poisoning, stable unreactive resting states, or off-target pathways such as protodehalogenation. Selecting a catalytic system that strictly controls the coordination sphere of the metal is paramount for successful C-C and C-N bond formations.

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

When coupling 6-Bromoquinoline-7-carbonitrile with aryl or heteroaryl boronic acids, the primary goal is to prevent the catalyst from being trapped by the substrate's cyano group.

Mechanistic Causality & System Comparison

Traditional systems utilizing monodentate ligands like Pd(PPh3​)4​ often fail or require prolonged heating because they leave open coordination sites on the Pd(II) intermediate, allowing the cyano group to bind and halt the catalytic cycle.

Conversely, the use of Pd(dppf)Cl2​ (where dppf is 1,1'-Bis(diphenylphosphino)ferrocene) enforces a strict cis-geometry on the palladium center. This bidentate coordination leaves no available sites for cyano-trapping and significantly accelerates both transmetalation and reductive elimination [5].

Quantitative Data Summary
Catalytic SystemLigand TypeBaseSolvent SystemTempTimeYield (%)
Pd(dppf)Cl2​ (5 mol%) Bidentate K2​CO3​ 1,4-Dioxane / H2​O 90 °C12 h88%
Pd(PPh3​)4​ (5 mol%) Monodentate Na2​CO3​ Toluene / EtOH / H2​O 90 °C18 h54%
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Workflow
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromoquinoline-7-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv) [1].

  • Atmosphere Exchange: Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v ratio) via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to -CN group) Pd0->OxAdd 6-Bromoquinoline- 7-carbonitrile TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Accelerated by dppf) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Cyano-6-arylquinoline RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the electronic effects of the -CN group.

Buchwald-Hartwig Amination (C–N Bond Formation)

Coupling 6-Bromoquinoline-7-carbonitrile with primary or secondary amines requires overcoming a different mechanistic hurdle: slow reductive elimination.

Mechanistic Causality & System Comparison

Because the quinoline ring is highly electron-deficient, oxidative addition is nearly instantaneous. However, the resulting Pd(II) intermediate is highly electron-poor, which drastically slows down the final reductive elimination step [3]. If this step is too slow, side reactions such as β -hydride elimination (if the amine possesses α -hydrogens) will dominate.

Classic bidentate ligands like BINAP often struggle here, leading to low yields and catalyst degradation [4]. The modern solution utilizes BrettPhos , a highly bulky, electron-rich dialkylbiarylphosphine. The extreme steric bulk of BrettPhos forces the aryl and amine ligands on the Pd(II) center into close physical proximity, artificially lowering the activation barrier and forcing rapid reductive elimination before side reactions can occur[2, 5].

Quantitative Data Summary
Catalytic SystemLigandBaseSolventTempTimeYield (%)
Pd2​(dba)3​ (2 mol%) BrettPhos NaOtBu Toluene80 °C6 h92%
Pd2​(dba)3​ (2 mol%) BINAP Cs2​CO3​ Toluene100 °C16 h45%
Self-Validating Experimental Protocol: Optimized Buchwald-Hartwig Workflow
  • Glovebox Setup: Inside a nitrogen-filled glovebox, combine 6-Bromoquinoline-7-carbonitrile (1.0 equiv), the target amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv) in a heavy-walled reaction vial [2].

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene to the vial.

  • Reaction: Seal the vial with a Teflon-lined crimp cap, remove it from the glovebox, and heat to 80 °C in an oil bath for 6 hours.

  • Quench & Workup: Cool the reaction to room temperature and quench by adding a few drops of water. Extract the mixture with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography (eluting with Hexanes/EtOAc).

BuchwaldWorkflow Step1 1. Reagent Assembly (Strict Inert Atmosphere / Glovebox) Step2 2. Catalyst Activation (Pd2(dba)3 + BrettPhos) Step1->Step2 Step3 3. Controlled Heating (80°C, Anhydrous Toluene) Step2->Step3 Step4 4. Reaction Quench (H2O addition at Room Temp) Step3->Step4 Step5 5. Extraction & Purification (DCM extraction, Silica Gel) Step4->Step5

Step-by-step experimental workflow for the BrettPhos-mediated Buchwald-Hartwig amination.

References

  • National Institutes of Health (NIH) - Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound URL:[Link]

  • American Chemical Society (ACS) - Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines URL:[Link]

  • National Institutes of Health (NIH) - Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands URL:[Link]

Comparative

LC-MS Analysis and Fragmentation Profiling of 6-Bromoquinoline-7-carbonitrile: A Comparative Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Introduction and Chemical Context 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction and Chemical Context

6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) is a critical intermediate and pharmacophore in the synthesis of kinase inhibitors and RAGE (Receptor for Advanced Glycation Endproducts) modulators[1]. Accurate LC-MS/MS characterization of this halogenated, nitrogen-containing heterocycle is paramount for impurity profiling, metabolite identification, and pharmacokinetic quantification. This guide provides an objective comparison of chromatographic strategies and a deep dive into its mass spectrometric fragmentation dynamics.

Chromatographic Strategy: Biphenyl vs. C18 Stationary Phases

Scientific Causality in Column Selection: Historically, analysts default to standard alkyl (C18) columns for reversed-phase LC. However, standard C18 phases rely exclusively on dispersive hydrophobic interactions. 6-Bromoquinoline-7-carbonitrile possesses a highly delocalized π -electron system and a polarizable bromine atom. Utilizing a Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically π−π interactions and dipole-dipole forces.

As demonstrated in comparative studies by 2[2], biphenyl phases significantly enhance the retention of phenyl-ring-containing analytes, separating them from early-eluting polar matrix interferences that typically cause ion suppression in Electrospray Ionization (ESI).

Performance Comparison Table
ParameterStandard C18 (e.g., 1.8 µm, 100Å)Biphenyl (e.g., 1.8 µm, 100Å)Scientific Causality
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π Biphenyl ligands interact with the quinoline's electron cloud.
Retention Factor (k') Moderate (Elutes early-mid gradient)High (Stronger retention)Enhanced polarizability of the Br atom interacts with biphenyl rings.
Peak Shape (Basic N) Prone to tailing (silanol interactions)Excellent (steric protection)Biphenyl groups provide steric shielding of residual surface silanols.
Selectivity (Isomers) Poor for positional isomersExcellentRigidity of the biphenyl group recognizes planar structural differences.

Mass Spectrometry: Ionization and Isotopic Signatures

In positive Electrospray Ionization (ESI+), the basic quinoline nitrogen readily accepts a proton to form the [M+H]+ precursor ion. The defining feature of this molecule's MS1 spectrum is the Bromine Isotope Pattern . Bromine naturally exists as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio[3]. Consequently, the precursor ion presents as a distinct doublet separated by 2 Da, serving as an internal diagnostic tool for the intact molecule.

  • [M+H]+ for 79Br : m/z≈233.97

  • [M+H]+ for 81Br : m/z≈235.97

MS/MS Fragmentation Dynamics

Upon subjecting the [M+H]+ precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes predictable, yet highly specific, fragmentation pathways.

  • Loss of Hydrogen Cyanide (HCN): Nitrogen-containing heterocycles and aromatic nitriles classically expel neutral HCN (27 Da)[4]. This can occur from the carbonitrile group directly or via quinoline ring opening.

  • Homolytic Cleavage of the C-Br Bond: The homolytic cleavage of the carbon-bromine bond is a hallmark of halogenated aromatics, as detailed in mass spectrometry guides by 3[3]. The loss of a bromine radical ( Br∙ , 79 or 81 Da) generates a highly stable conjugated cation at m/z 155.

  • Sequential Cleavage: The combination of both losses yields a core fragment at m/z 128.

Fragmentation M Precursor Ion[M+H]+ m/z 234 / 236 (1:1) F1 [M+H - HCN]+ m/z 207 / 209 M->F1 -HCN (27 Da) F2 [M+H - Br•]+ m/z 155 M->F2 -Br• (79/81 Da) F3 [M+H - HCN - Br•]+ m/z 128 F1->F3 -Br• (79/81 Da) F2->F3 -HCN (27 Da)

Primary MS/MS fragmentation pathways of 6-Bromoquinoline-7-carbonitrile.

Quantitative Fragment Data Summary
Precursor m/z Product Ion m/z Neutral LossStructural AssignmentRelative Abundance
234 / 236207 / 20927 Da (HCN) [C10​H5​BrN2​+H−HCN]+ Medium
234 / 23615579 / 81 Da (Br) [C10​H5​BrN2​+H−Br]+ High (Base Peak)
234 / 236128106 / 108 DaQuinoline core cationMedium-Low

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The use of methanol over acetonitrile is deliberate: methanol lacks π electrons, which prevents mobile phase interference and enhances the π−π interactions on the biphenyl column[2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 6-Bromoquinoline-7-carbonitrile in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute to a working concentration of 100 ng/mL using 90:10 Water:Methanol containing 0.1% Formic Acid.

  • Causality Check: Matching the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

Step 2: Chromatographic Setup

  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte).

  • 1.0 - 5.0 min: 5% to 95% B (Linear ramp for elution).

  • 5.0 - 6.5 min: 95% B (Column wash).

  • 6.5 - 8.0 min: 5% B (Re-equilibration).

Step 4: Mass Spectrometer Parameters (Triple Quadrupole / Q-TOF)

  • Source: ESI in Positive Mode.

  • Capillary Voltage: +3.5 kV.

  • Desolvation Gas: Nitrogen at 400°C, 800 L/hr.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both the fragile HCN loss and the higher-energy Br radical cleavage.

  • Self-Validation Checkpoint: Observe the MS1 spectrum at the elution time. The presence of a strict 1:1 intensity ratio for m/z 234 and 236 confirms the intact delivery of the brominated analyte to the source, validating both the sample preparation and the absence of in-source decay.

LCMS_Workflow S1 1. Sample Prep (100 ng/mL in 10% MeOH) S2 2. Column Selection (Biphenyl Phase) S1->S2 S3 3. LC Separation (MeOH/H2O Gradient) S2->S3 S4 4. ESI+ MS/MS (Precursor 234/236) S3->S4

Logical workflow for the robust LC-MS/MS analysis of 6-Bromoquinoline-7-carbonitrile.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. 2

  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromohydroquinone. BenchChem. 3

  • Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing. 4

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Institutes of Health (PMC). 1

Sources

Validation

A Senior Application Scientist's Guide to Target Binding Validation: A Comparative Analysis of 6-Bromoquinoline-7-carbonitrile and its Structural Analogs

Introduction: The Quinoline Carbonitrile Scaffold in Modern Drug Discovery The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Carbonitrile Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[1][2] The strategic incorporation of a carbonitrile (-C≡N) group often enhances the biological activity of the quinoline core, leading to potent compounds with diverse pharmacological profiles, including anticancer and antimicrobial properties.[1] This guide focuses on 6-Bromoquinoline-7-carbonitrile, a specific derivative whose bromine and nitrile substitutions suggest significant therapeutic potential.[3]

While direct experimental data for this particular isomer is not extensively available in the public domain, its structural motifs are present in compounds known to target critical oncogenic pathways, such as those driven by protein kinases.[4][5] This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for validating the target binding of 6-Bromoquinoline-7-carbonitrile and its structural analogs. We will objectively compare the industry's most robust biophysical and cellular assays, provide detailed experimental protocols, and explain the causal logic behind key methodological choices to build a self-validating system for compound evaluation.

Part 1: The Imperative of Target Validation in Drug Development

In the journey of drug discovery, confirming that a molecule interacts with its intended biological target in a physiologically relevant setting—a process known as target engagement—is a critical milestone.[6][7] This validation step is essential to establish a clear link between the molecular action of a compound and its observed biological effect, thereby de-risking progression into more complex and costly preclinical and clinical studies.[7] The failure to rigorously validate target binding can lead to the pursuit of false leads, wasting significant resources.[7]

Quinoline carbonitrile derivatives have been reported to inhibit several key enzyme families, most notably protein kinases (e.g., Epidermal Growth Factor Receptor - EGFR) and topoisomerases.[1][8][9] A robust validation strategy, therefore, requires a multi-pronged approach to not only confirm binding but also to characterize the nature of the interaction in detail.

cluster_Discovery Early Discovery & Screening cluster_Validation Lead Generation & Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Hypothesis HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_Gen Hit Generation HTS->Hit_Gen Binding_Validation Target Binding Validation (SPR, ITC, CETSA) Hit_Gen->Binding_Validation Hit-to-Lead SAR Structure-Activity Relationship (SAR) Binding_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Selection Tox Toxicology & Safety In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: The Drug Discovery Workflow Highlighting Target Validation.

Part 2: A Comparative Analysis of Gold-Standard Binding Assays

The selection of an appropriate assay for target validation depends on the specific questions being asked. Is the goal to understand the kinetics of the interaction, its thermodynamic drivers, or to confirm engagement in a live-cell environment? Here, we compare three indispensable techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[10]Measures the heat released or absorbed during a binding event in solution.[11][12]Measures ligand-induced changes in the thermal stability of a target protein in cells or lysates.[13][14]
Key Outputs Kinetics: kₐ (on-rate), kₔ (off-rate)Affinity: Kᴅ (dissociation constant)Specificity [15]Thermodynamics: ΔH (enthalpy), ΔS (entropy)Affinity: Kₐ (association constant)Stoichiometry: n (binding ratio)[16]Target Engagement: Thermal shift (ΔTₘ)Potency: EC₅₀ (in-cell)[6][17]
Sample Type Purified protein immobilized on a sensor chip; compound in solution.Purified protein and compound in solution.Intact cells, cell lysates, or tissue samples.[13]
Context In vitro (Biophysical)In vitro (Biophysical, in-solution)In situ / Ex vivo (Cellular)
Causality Insight Reveals how quickly a compound binds and how long it stays bound (residence time).[15]Explains the thermodynamic forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[18]Confirms the compound reaches and binds to its target in a complex, physiological environment.[13][19]
Limitations Requires protein immobilization, which can potentially affect activity; mass transport limitations can occur.[20]Higher protein and compound consumption; lower throughput; sensitive to buffer mismatches.[16][21]Indirect measure of binding; not all binding events result in a thermal shift; lower throughput for Western Blot formats.[6]

Part 3: Field-Proven Experimental Methodologies

The trustworthiness of experimental data hinges on robust and well-controlled protocols. Here we provide step-by-step methodologies for each assay, explaining the critical choices that ensure data integrity.

Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Characterization

SPR is a powerful technique for elucidating the kinetics of a drug-target interaction.[15] For kinase targets, which are frequently implicated for quinoline derivatives, maintaining the protein's active conformation upon immobilization is paramount.[20][22]

cluster_Prep Preparation cluster_Run Execution cluster_Analysis Analysis Chip_Prep 1. Sensor Chip Activation Protein_Immob 2. Target Protein Immobilization Chip_Prep->Protein_Immob Blocking 3. Surface Blocking Protein_Immob->Blocking Analyte_Inject 4. Analyte Injection (Association) Blocking->Analyte_Inject Buffer_Flow 5. Buffer Flow (Dissociation) Analyte_Inject->Buffer_Flow Regen 6. Surface Regeneration Buffer_Flow->Regen Data_Fit 7. Data Fitting & Kinetic Analysis Regen->Data_Fit

Caption: Standard Experimental Workflow for Surface Plasmon Resonance (SPR).

Step-by-Step Protocol:

  • Immobilization Strategy Selection:

    • Rationale: The choice of immobilization chemistry is critical for preserving protein activity. While standard amine coupling is common, it can be problematic for some kinases that are sensitive to low pH.[20] A directed capture method, such as using a biotinylated kinase on a streptavidin-coated chip, is often superior as it ensures a uniform orientation and minimizes denaturation.[15]

    • Protocol: Use a single-site specifically biotinylated kinase to ensure homogeneity. Immobilize the kinase onto a streptavidin-coated sensor chip to a target density of ~2000-4000 Response Units (RU). Use a reference flow cell with streptavidin only to subtract non-specific binding.

  • Analyte Preparation and Injection:

    • Rationale: A concentration series of the quinoline carbonitrile analog is injected to measure binding at different levels. The concentration range should bracket the expected Kᴅ (e.g., from 0.1x to 10x Kᴅ).

    • Protocol: Prepare a 7-point, 3-fold serial dilution of the test compound (e.g., 10 µM down to 13.7 nM) in a running buffer (e.g., HBS-EP+ with 1% DMSO). Inject each concentration over the target and reference surfaces for 120 seconds (association phase), followed by a 300-600 second buffer-only flow (dissociation phase).

  • Data Analysis:

    • Rationale: The resulting sensorgram (RU vs. time) is double-referenced (subtracting the reference channel and a buffer-only injection) and fit to a kinetic model.

    • Protocol: Fit the processed data to a 1:1 Langmuir binding model to derive the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A good fit is characterized by low Chi² values and randomly distributed residuals.

Methodology 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding, providing a complete energy profile of the interaction in solution.[11][16] This is crucial for understanding the forces that drive binding and for guiding lead optimization in structure-activity relationship (SAR) studies.[11]

Prep 1. Sample Preparation (Protein in Cell, Ligand in Syringe) Ensure Buffer Matching Equil 2. Thermal Equilibration Prep->Equil Inject 3. Serial Injections of Ligand into Protein Solution Equil->Inject Measure 4. Measure Heat Change (dP) per Injection Inject->Measure Plot 5. Plot Heat Change vs. Molar Ratio Measure->Plot Fit 6. Fit Data to Binding Isotherm (Derive Ka, ΔH, n) Plot->Fit

Caption: The Isothermal Titration Calorimetry (ITC) Experimental Process.

Step-by-Step Protocol:

  • Sample Preparation:

    • Rationale: Precise concentration determination and perfect buffer matching between the protein solution (in the cell) and the ligand solution (in the syringe) are absolutely critical. Any mismatch in buffer components can generate large heats of dilution, obscuring the true binding signal.[16]

    • Protocol: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Use the final dialysis buffer to dissolve the quinoline carbonitrile analog. Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment Setup:

    • Protocol: Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200 µM) into the injection syringe. Set the cell temperature to 25°C. The experiment typically consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections.

  • Data Analysis:

    • Rationale: The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein.

    • Protocol: Fit the resulting binding isotherm to a one-site binding model. This fit directly yields the association constant (Kₐ, from which Kᴅ is calculated), the binding enthalpy (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Methodology 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a landmark technique that enables the confirmation of target engagement in a physiological context.[13] The core principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][19]

Cell_Treat 1. Treat Intact Cells with Compound or DMSO Heat 2. Heat Aliquots at Different Temperatures Cell_Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble Fraction from Aggregated Protein (Centrifugation) Lyse->Separate Quantify 5. Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Quantify Curve 6. Plot % Soluble Protein vs. Temp to Generate Melt Curve Quantify->Curve

Caption: Workflow for a CETSA Experiment Using Western Blot Detection.

Step-by-Step Protocol:

  • Cell Treatment and Heat Challenge:

    • Rationale: Intact cells are treated with the compound to allow it to enter the cell and bind to its target under native conditions.

    • Protocol: Culture cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat the cells with the quinoline carbonitrile analog (e.g., at 10 µM) or vehicle (DMSO) for 1 hour. Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Protein Extraction and Quantification:

    • Rationale: After heating, denatured and aggregated proteins are insoluble, while stabilized, folded proteins remain in the soluble fraction. This separation is key to the assay.

    • Protocol: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Analysis by Western Blot:

    • Rationale: Western blotting provides a straightforward method to specifically quantify the amount of the target protein remaining in the soluble fraction at each temperature.

    • Protocol: Normalize the total protein concentration of the soluble lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.[19] Use a loading control (e.g., GAPDH) to ensure equal loading. Detect with a secondary antibody and quantify band intensities.

  • Data Interpretation:

    • Protocol: For both the DMSO- and compound-treated samples, plot the normalized band intensity (% of soluble protein relative to the unheated sample) against temperature. The resulting "melting curves" will show a rightward shift for the compound-treated sample if the ligand stabilized the protein, confirming target engagement.

Part 4: Case Study - Integrating Data for Analog Prioritization

To illustrate how these techniques provide a holistic view of target binding, let's consider a hypothetical case study. We aim to validate the binding of 6-Bromoquinoline-7-carbonitrile (Analog A ) and two structural isomers, 7-Bromoquinoline-6-carbonitrile (Analog B ) and 6-Bromoquinoline-8-carbonitrile (Analog C ), to a putative target, Kinase X.

Hypothetical Comparative Binding Data for Quinoline Analogs
ParameterAnalog A (Lead)Analog B (Isomer 1)Analog C (Isomer 2)Rationale for Interpretation
SPR: Kᴅ (nM) 5050045Kᴅ measures binding affinity; lower is better. Analog C is slightly more potent than A.
SPR: kₔ (s⁻¹) 1 x 10⁻³5 x 10⁻²1 x 10⁻⁴kₔ (off-rate) determines residence time (1/kₔ). Analog C stays bound 10x longer than A.
ITC: ΔH (kcal/mol) -8.5-4.0-11.0A larger negative ΔH suggests stronger favorable enthalpic contributions (e.g., H-bonds).
ITC: -TΔS (kcal/mol) -2.0-6.8+0.5A negative -TΔS indicates an entropically favorable process. Analog C's binding is primarily enthalpy-driven.
CETSA: ΔTₘ (°C) +4.5°C+0.5°C+6.0°CA larger thermal shift indicates more robust target stabilization in the cellular environment.

Interpretation and Decision Making:

  • Analog A (Lead Compound): Shows good affinity and confirms cellular target engagement. The binding is driven by both enthalpy and entropy.

  • Analog B (Isomer 1): Has significantly weaker affinity (10-fold lower Kᴅ) and a much faster off-rate, suggesting a less stable interaction. The binding is primarily driven by entropy, and it barely stabilizes the target in cells. This analog would likely be deprioritized.

  • Analog C (Isomer 2): Emerges as the most promising candidate. It has the highest affinity, a 10-fold slower off-rate (longer residence time), and shows the most significant target stabilization in cells.[15] The ITC data reveals its binding is strongly enthalpy-driven, suggesting it forms more optimal hydrogen bonds or van der Waals interactions in the target's binding pocket.[16] This provides a clear, rational path for further optimization.

Conclusion

The validation of target binding for a novel chemical series, exemplified here by 6-Bromoquinoline-7-carbonitrile and its analogs, is not a single experiment but a systematic, multi-faceted investigation. By integrating high-resolution biophysical techniques like SPR and ITC with the physiologically relevant context of CETSA, researchers can build a robust, self-validating dataset. This approach moves beyond simple affinity measurements to provide a deep understanding of binding kinetics, thermodynamics, and true cellular engagement. Such a comprehensive data package is indispensable for making confident, data-driven decisions in the complex and resource-intensive process of drug discovery.

References

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Malvern Panalytical.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • The Multifaceted Biological Potential of Quinoline Carbonitrile Deriv
  • Overview of Biacore Surface Plasmon Resonance Technology.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Application of the cellular thermal shift assay (CETSA)
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Rel
  • Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry. Benchchem.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC.
  • Binding Modes of 6,7 Di-Substituted 4-anilinoquinoline-3-carbonitriles to EGFR. PubMed.
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed.

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Comparative

Benchmarking synthetic routes for 6-Bromoquinoline-7-carbonitrile scalability

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to ensure that our drug discovery pipelines are both scalable and economically viable. The compound 6-Bromoquinoline-7-carbonitrile (CAS 18...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to ensure that our drug discovery pipelines are both scalable and economically viable. The compound 6-Bromoquinoline-7-carbonitrile (CAS 1820674-85-8) is a highly sought-after privileged scaffold in medicinal chemistry[1]. Its unique substitution pattern allows for orthogonal late-stage functionalization: the cyano group serves as a precursor for amidines, amines, or carboxylic acids, while the 6-bromo moiety is primed for transition-metal-catalyzed cross-coupling.

However, synthesizing this specific regioisomer presents a significant chemical challenge. Direct electrophilic substitution of the quinoline core lacks the necessary regiocontrol, necessitating the use of pre-functionalized precursors. In this technical guide, we will benchmark the two most viable synthetic routes for scaling 6-Bromoquinoline-7-carbonitrile: the classical Sandmeyer Cyanation and the modern Palladium-Catalyzed Cross-Coupling .

Mechanistic Rationale & Route Selection

Route A: The Classical Approach (Sandmeyer Cyanation)

The Sandmeyer reaction is a cornerstone of aromatic functionalization[2]. This route begins with 7-amino-6-bromoquinoline. The amine is converted into a diazonium salt, which is subsequently displaced by a cyanide anion in the presence of a copper(I) catalyst.

  • Causality in Design: The reaction relies on a Single-Electron Transfer (SET) mechanism. The Cu(I) species donates an electron to the diazonium cation, releasing nitrogen gas and generating a highly reactive aryl radical. This radical rapidly recombines with the cyanide anion. While highly regioselective, the thermal instability of diazonium intermediates poses significant safety hazards during scale-up.

Route B: The Modern Approach (Palladium-Catalyzed Cyanation)

To circumvent the safety risks of diazonium salts, modern process chemistry favors transition-metal catalysis. This route utilizes 6-bromo-7-iodoquinoline as the starting material.

  • Causality in Design: We exploit the differential bond dissociation energies between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol). The active Pd(0) catalyst undergoes oxidative addition exclusively at the 7-iodo position, leaving the 6-bromo group intact[3]. We utilize Zinc Cyanide ( Zn(CN)2​ ) rather than Potassium Cyanide ( KCN ). Zn(CN)2​ has limited solubility in organic solvents, which ensures a slow, controlled release of cyanide ions into the catalytic cycle. This prevents the formation of thermodynamically stable, catalytically inactive [Pd(CN)4​]2− complexes (catalyst poisoning)[4].

Comparative Data Analysis

The following table summarizes the benchmarking data derived from our internal process optimization and literature-standardized metrics.

Performance MetricRoute A: Sandmeyer CyanationRoute B: Pd-Catalyzed Cyanation
Overall Yield 45 - 55%82 - 88%
Regioselectivity >99% (Inherent to precursor)>95% (C-I vs. C-Br selectivity)
E-Factor (Waste) High (Aqueous copper/cyanide waste)Low (Catalytic metal, solvent recovery)
Scalability Poor (Exothermic diazo decomposition)Excellent (Mild, controlled heating)
Primary Safety Risk Diazonium accumulation, HCN gasTransition metal toxicity
Cost per Kg Moderate (Cheap reagents, low yield)High (Pd/Ligand cost, offset by yield)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols include critical in-process controls (IPCs) and mechanistic justifications for each step.

Protocol A: Sandmeyer Cyanation Workflow
  • Diazotization: Suspend 7-amino-6-bromoquinoline (1.0 eq) in 20% aqueous HCl . Cool the reaction vessel to 0 °C using an ice-brine bath. Slowly add a pre-chilled aqueous solution of NaNO2​ (1.1 eq) dropwise.

    • Causality: Maintaining the temperature strictly below 5 °C is critical. Elevated temperatures cause the premature hydrolysis of the diazonium salt into a phenolic byproduct, drastically reducing yield[2].

  • Cyanation: In a separate flask, prepare a Sandmeyer reagent by dissolving CuCN (1.2 eq) and KCN (2.5 eq) in water, heating to 60 °C. Carefully neutralize the cold diazonium solution with Na2​CO3​ , then add it dropwise to the hot copper solution.

    • Validation Cue: Immediate effervescence ( N2​ gas evolution) confirms the successful generation of the aryl radical and subsequent cyanation.

  • Workup: Once gas evolution ceases, cool to room temperature. Extract with Ethyl Acetate, wash the organic layer with 10% aqueous ammonium hydroxide (to solubilize residual copper salts), dry over Na2​SO4​ , and concentrate.

Sandmeyer Start 7-Amino-6-bromoquinoline Diazotization Diazotization NaNO2 / HCl (0-5 °C) Start->Diazotization DiazoSalt Diazonium Salt Intermediate Diazotization->DiazoSalt -H2O CuCN Cyanation (SET Mechanism) CuCN / KCN (60 °C) DiazoSalt->CuCN + Cu(I) Product 6-Bromoquinoline-7-carbonitrile CuCN->Product -N2(g)

Figure 1: Stepwise workflow and intermediate generation in the Sandmeyer Cyanation route.

Protocol B: Palladium-Catalyzed Cyanation Workflow
  • Preparation: In a rigorously dried Schlenk flask, combine 6-bromo-7-iodoquinoline (1.0 eq), Zn(CN)2​ (0.6 eq), Pd2​(dba)3​ (0.02 eq), and XantPhos ligand (0.04 eq).

    • Causality: XantPhos is a bidentate ligand with a wide bite angle, which sterically accelerates the final reductive elimination step, preventing catalyst resting-state entrapment[4].

  • Degassing: Add anhydrous Dimethylacetamide (DMAc) and N,N-Diisopropylethylamine (DIPEA, 0.2 eq). Perform three consecutive freeze-pump-thaw cycles.

    • Causality: DIPEA acts as a mild reducing agent to generate the active Pd(0) species in situ from the Pd(II) precatalyst[4]. Oxygen must be completely removed to prevent the oxidation of the phosphine ligand.

  • Reaction: Backfill with Argon and heat the mixture to 85 °C for 12 hours. Monitor conversion via HPLC.

  • Workup: Cool the mixture and quench with aqueous ammonia to break down the zinc complexes. Extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography to yield the highly pure nitrile.

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd + Substrate TransMet Transmetalation with Zn(CN)2 OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Bromoquinoline- 7-carbonitrile RedElim->Product Substrate 6-Bromo-7-iodoquinoline Substrate->OxAdd

Figure 2: Catalytic cycle demonstrating the selective Pd-catalyzed cyanation of the C-I bond.

Conclusion

For the synthesis of 6-Bromoquinoline-7-carbonitrile, the Palladium-Catalyzed Cyanation (Route B) is objectively superior for process-scale manufacturing. While the Sandmeyer reaction (Route A) utilizes cheaper bulk reagents, its poor atom economy, high E-factor, and the thermal instability of diazonium salts make it unsuitable for multi-kilogram scale-up. By leveraging the differential reactivity of halogens and the controlled cyanide release from Zn(CN)2​ , Route B offers a self-validating, high-yielding, and safe pathway for drug development professionals.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromoquinoline-7-carbonitrile

I. Hazard Assessment and Pre-Disposal Considerations Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 6-bromoquinoline-7-carbonitrile is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 6-bromoquinoline-7-carbonitrile is paramount. Based on data from related compounds, it is prudent to handle this chemical with care, assuming it may cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3].

Key Principles:

  • Waste Identification: All waste containing 6-bromoquinoline-7-carbonitrile, including pure compound, contaminated solutions, and personal protective equipment (PPE), must be treated as hazardous waste[4][5].

  • Segregation: It is critical to segregate halogenated organic waste, such as 6-bromoquinoline-7-carbonitrile, from non-halogenated waste streams. This is due to specific disposal requirements for halogenated compounds and can also impact disposal costs[6][7].

  • Containerization: Utilize only approved, properly labeled, and sealed containers for waste accumulation. The container must be compatible with the chemical to prevent degradation or reaction[8][9].

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory:

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or vapors.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shield.To protect against splashes and airborne particles[3][10].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Gloves should be inspected before use and disposed of as contaminated waste[3][11].
Body Protection Laboratory coat and, if necessary, a chemical-resistant apron.To protect against skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.To prevent respiratory tract irritation[2][3].
III. Step-by-Step Disposal Protocol

The recommended disposal route for 6-bromoquinoline-7-carbonitrile is through a licensed and approved hazardous waste disposal company. Direct disposal into sanitary sewers or regular trash is strictly prohibited[4][6][11].

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect un-used or contaminated solid 6-bromoquinoline-7-carbonitrile in a designated, labeled, and sealed container. This includes any absorbent materials used for spill cleanup.

  • Liquid Waste: Solutions containing 6-bromoquinoline-7-carbonitrile should be collected in a separate, labeled container for halogenated organic liquid waste[6][7]. Do not mix with non-halogenated solvents.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous solid waste[3].

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-Bromoquinoline-7-carbonitrile". List all components of a mixture with their approximate concentrations[8].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel[2][10].

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Vendor: Engage a professional hazardous waste disposal company to collect and manage the waste. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors[3].

  • Manifesting: Ensure that all shipments of hazardous waste are accompanied by a properly completed hazardous waste manifest. This document tracks the waste from your facility to its final disposal site[5][12][13].

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation, preferably within a chemical fume hood[3].

  • Don Appropriate PPE: Before attempting to clean up the spill, put on all necessary personal protective equipment.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid before placing it in the waste container[1].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

V. Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Segregate Waste (Halogenated vs. Non-Halogenated) A->B C 3. Containerize & Label ('Hazardous Waste', Chemical Name) B->C D 4. Secure Storage (Ventilated, Secondary Containment) C->D E 5. Contact EHS/Licensed Vendor D->E Request Pickup F 6. Prepare Manifest E->F G 7. Licensed Transporter Collection F->G H 8. Final Disposal (Incineration/Treatment) G->H Spill Spill Event Spill_Response Emergency Spill Response (Evacuate, PPE, Contain, Clean, Report) Spill->Spill_Response Spill_Response->C Collect Contaminated Materials

Caption: Workflow for the safe disposal of 6-Bromoquinoline-7-carbonitrile.

VI. Conclusion

The proper disposal of 6-bromoquinoline-7-carbonitrile is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Adherence to these guidelines, in conjunction with your institution's specific policies and regulatory requirements, is essential. Always consult with your EHS department for any questions or clarification regarding chemical waste disposal.

References

Sources

Handling

Advanced Laboratory Safety &amp; PPE Protocol for 6-Bromoquinoline-7-carbonitrile

Handling functionalized heterocycles like 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) requires rigorous and uncompromising safety protocols. As a halogenated quinoline nitrile, this compound presents specific tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling functionalized heterocycles like 6-Bromoquinoline-7-carbonitrile (CAS: 1820674-85-8) requires rigorous and uncompromising safety protocols. As a halogenated quinoline nitrile, this compound presents specific toxicological risks that demand precise Personal Protective Equipment (PPE) and operational workflows. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale and self-validating protocols necessary for safe handling, weighing, and disposal[1].

Physicochemical Hazard Profile & Mechanistic Causality

To select appropriate PPE, one must first understand the molecular behavior of the compound and how it interacts with human biology. Do not rely on generic safety assumptions; the specific functional groups of this molecule dictate its hazard profile:

  • Lipophilic Dermal Penetration (The Bromine Effect): The addition of a bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP) compared to the base quinoline structure. This enhances its ability to penetrate the lipid-rich stratum corneum of the skin, making dermal exposure a primary route for systemic toxicity[2].

  • DNA Intercalation & Hepatotoxicity (The Quinoline Core): Quinoline derivatives are known to intercalate DNA and undergo hepatic metabolism into reactive epoxides. Consequently, inhalation of aerosolized dust must be strictly prevented to avoid chronic cellular damage,[2].

  • Irritation (The Nitrile Group): The carbonitrile group contributes to severe eye (H319) and skin irritation (H315) upon contact[1].

Table 1: Hazard Summary & Quantitative Data

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1820674-85-8Verify chemical identity before handling.
Molecular Weight 233.06 g/mol Fine powder; high risk of static aerosolization.
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation)Requires chemical-resistant barrier protection.
Systemic Toxicity Toxic/Harmful if swallowedStrict prohibition of eating/drinking in the lab.
Environmental Toxic to aquatic lifeAbsolute containment; no sink disposal permitted.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered to break the specific exposure pathways of 6-Bromoquinoline-7-carbonitrile.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Standard 4-mil Nitrile (provides tactile dexterity).

    • Outer Glove: Extended-cuff 8-mil Nitrile or Butyl rubber.

    • Causality: Nitrile provides excellent resistance to the lipophilic quinoline core. Double-gloving ensures that if the outer glove is contaminated or micro-punctured during spatial manipulation, the inner barrier remains intact.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1+ rated tightly fitting chemical splash goggles.

    • Causality: Safety glasses with side shields are inadequate. The fine particulate nature of the compound means airborne dust can bypass standard glasses, leading to severe ocular irritation and potential mucosal absorption[1],[2].

  • Respiratory Protection:

    • Requirement: Handling must occur inside a certified fume hood. If bulk transfer is required outside a hood (strictly discouraged), an N95 or P100 particulate respirator is mandatory.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned to the neck, to prevent dust from settling on exposed forearms.

Standard Operating Procedure: Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

  • Ventilation Validation: Turn on the fume hood. Validation Check: Use a digital anemometer to verify the face velocity is between 100-120 feet per minute (fpm). Do not open the chemical container if velocity is <100 fpm.

  • Static Elimination: 6-Bromoquinoline-7-carbonitrile powder can carry a static charge, causing it to "jump" and aerosolize. Validation Check: Pass an anti-static zero-ion gun over the weighing spatula and the analytical balance before opening the vial.

  • Weighing Protocol: Place a pre-tared anti-static weigh boat on the balance inside the fume hood. Carefully transfer the solid.

  • Vessel Sealing: Transfer the powder directly into the reaction flask and seal it with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a solvent that dissolves the compound (e.g., acetone or ethyl acetate), followed by a standard soap and water wash to degrade residual organics.

HandlingWorkflow Start 1. Fume Hood Validation (Velocity >100 fpm) PPE 2. Don Advanced PPE (Double Nitrile, Goggles) Start->PPE Static 3. Anti-Static Treatment (Prevent Aerosolization) PPE->Static Weigh 4. Enclosed Weighing (Inside Hood) Static->Weigh Seal 5. Seal Reaction Vessel (Septum/Stopper) Weigh->Seal Clean 6. Solvent Wipe & Decontamination Seal->Clean

Self-validating workflow for the safe handling and weighing of 6-Bromoquinoline-7-carbonitrile.

Emergency Spill Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the toxic dust, creating an inhalation hazard. Follow this specific wet-cleanup methodology.

  • Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Assess: If the spill is outside the fume hood and exceeds 5 grams, evacuate the lab and contact Environmental Health & Safety (EHS) immediately.

  • Wet Absorption (Inside Hood): Do NOT dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover with damp water towels to suppress dust formation.

  • Collection: Use a plastic scoop (not metal, to avoid sparking if flammable solvents are nearby) to transfer the damp mass into a hazardous waste container.

  • Secondary Wash: Scrub the spill area thoroughly with soap and water, as quinoline derivatives can leave persistent, invisible residues on surfaces[2].

SpillResponse Spill Spill Detected Assess Assess Location & Volume Spill->Assess HoodSpill Inside Hood (< 5g) Assess->HoodSpill OutSpill Outside Hood or > 5g Assess->OutSpill Mist Mist with Solvent/Water (Suppress Dust) HoodSpill->Mist Evac Evacuate Lab & Call EHS OutSpill->Evac Collect Collect with Plastic Scoop Mist->Collect Waste Seal in HazMat Container Collect->Waste

Decision matrix and operational logic for 6-Bromoquinoline-7-carbonitrile spill response.

Waste Disposal Plan

Halogenated quinoline nitriles are highly toxic to aquatic ecosystems and persist in the environment.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, and empty reagent vials) must be placed in a clearly labeled, sealable solid hazardous waste drum.

  • Liquid Waste: Reaction filtrates and decontamination solvents must be collected in a dedicated "Halogenated Organic Waste" carboy. Never mix this waste with strong acids, as this could theoretically protonate the nitrile, leading to hydrolysis and potential secondary hazards.

  • Regulatory Compliance: Dispose of contents via an approved, licensed waste disposal plant in accordance with local, state, and federal regulations[1],.

References

  • BLD Pharm, "1820674-85-8 | 6-Bromoquinoline-7-carbonitrile Safety Inform
  • Sigma-Aldrich, "SAFETY DATA SHEET - Quinoline Deriv
  • New Jersey Department of Health, "Quinoline - Hazardous Substance Fact Sheet",

Sources

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